Necrox-7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H29N3O3S |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-yl)-2-phenyl-1H-indol-7-amine |
InChI |
InChI=1S/C24H29N3O3S/c28-31(29)12-8-27(9-13-31)17-18-14-20-16-22(19-4-2-1-3-5-19)26-24(20)23(15-18)25-21-6-10-30-11-7-21/h1-5,14-16,21,25-26H,6-13,17H2 |
InChI-Schlüssel |
UZRCNCPUOFYHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Necrox-7: A Technical Guide to its Core Mechanism of Action
Abstract
Necrox-7 is a potent, indole-derived small molecule initially identified as a modulator of necrotic cell death. Extensive research has since elucidated a multi-faceted mechanism of action centered on the mitigation of oxidative stress, preservation of mitochondrial integrity, and modulation of inflammatory signaling. Its primary therapeutic effects stem from its capabilities as a powerful scavenger of mitochondrial reactive oxygen and nitrogen species (ROS/RNS), an inhibitor of the mitochondrial permeability transition pore (mPTP), and a suppressor of the release of the pro-inflammatory alarmin, High-Mobility Group Box 1 (HMGB1). Furthermore, recent evidence indicates this compound interferes with regulated cell death pathways, including necroptosis and ferroptosis, and inhibits NADPH oxidase (NOX) activity. This technical guide provides an in-depth review of the molecular mechanisms of this compound, supported by quantitative efficacy data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers.
Core Mechanism of Action: A Multi-Pronged Approach
This compound exerts its protective effects not through a single target but by intervening at critical nodes of interconnected pathological pathways. Its action can be categorized into two primary domains: direct antioxidant activity and modulation of downstream signaling cascades.
Mitigation of Cellular Oxidative Stress
A foundational element of this compound's mechanism is its potent antioxidant capacity, which manifests in two distinct ways:
-
Direct Scavenging of Mitochondrial ROS/RNS: this compound is a highly effective scavenger of free radicals, particularly those generated within the mitochondria, which are central hubs of oxidative stress. It effectively neutralizes both reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to lipids, proteins, and DNA, and attenuating mitochondrial dysfunction. This scavenging activity has been demonstrated in various cell types, including hepatocytes and cardiomyocytes. In cell-free assays, its efficacy against stable radicals like DPPH and ABTS has been quantified.
-
Inhibition of NADPH Oxidase (NOX): Beyond scavenging existing radicals, this compound also suppresses their production by inhibiting NADPH oxidase (NOX), a key enzymatic source of cellular ROS. In lysates of H9c2 cardiomyocytes, this compound was shown to reduce NOX activity by over 50%, indicating an ability to proactively diminish the cellular oxidative burden.
Technical Whitepaper: Necrox-7 as a Potent Inhibitor of High Mobility Group Box 1 (HMGB1) Release
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical overview of Necrox-7, a novel small molecule, and its efficacy as an inhibitor of High Mobility Group Box 1 (HMGB1) release. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols.
Introduction: The Dual Role of HMGB1 in Cellular Homeostasis and Inflammation
High Mobility Group Box 1 (HMGB1) is a highly conserved, non-histone nuclear protein ubiquitously expressed across mammalian cells.[1][2] Within the nucleus, it functions as a critical architectural chromatin-binding factor, bending DNA to facilitate the assembly of protein complexes and regulate gene transcription.[1][2][3] However, upon cellular stress, damage, or activation, HMGB1 can be translocated to the extracellular space, where its function dramatically shifts.
Extracellular HMGB1 acts as a potent Damage-Associated Molecular Pattern (DAMP), a key alarmin that signals cellular demise and triggers an inflammatory response.[1][2][4] It is released through two primary mechanisms:
-
Passive Release: Occurs from necrotic or damaged cells where the plasma membrane is compromised, allowing HMGB1 to leak into the extracellular environment.[1][2][4]
-
Active Secretion: A regulated process in activated immune cells, such as monocytes and macrophages, involving post-translational modifications and vesicular transport.[3][4][5]
Once released, HMGB1 interacts with various cell surface receptors, most notably the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptors (TLRs), particularly TLR4.[2][4][6][7] This engagement initiates a cascade of pro-inflammatory signaling, leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby amplifying the inflammatory response.[6][8][9] Given its central role as a mediator of inflammation, inhibiting the release of HMGB1 has emerged as a promising therapeutic strategy for a range of inflammatory and ischemic conditions.[7][10]
This compound: A Novel Modulator of Necrosis and HMGB1 Release
This compound is a potent small molecule compound, identified as a free radical scavenger and a modulator of necrotic cell death.[9] Its therapeutic potential stems from its ability to prevent the release of HMGB1, particularly in the context of ischemia-reperfusion (I/R) injury, graft-versus-host disease (GVHD), and other inflammatory conditions.[8][9][11] By targeting the upstream mechanisms of HMGB1 release, this compound effectively attenuates the subsequent inflammatory cascade.[6][8]
Mechanism of Action: How this compound Inhibits HMGB1 Release
The inhibitory action of this compound on HMGB1 release is primarily attributed to its ability to suppress two key interconnected signaling pathways: mitochondrial Reactive Oxygen Species (ROS) production and Protein Kinase C (PKC) activation.[8][12]
Oxidative stress is a primary trigger for the translocation of HMGB1 from the nucleus to the cytoplasm, a prerequisite for its secretion.[8] this compound, acting as a potent scavenger of mitochondrial ROS, mitigates this initial trigger.[8][12] Furthermore, the phosphorylation of HMGB1 by PKC is a critical post-translational modification that facilitates its secretion.[8][12] Studies have demonstrated that this compound significantly reduces the levels of phosphorylated PKC in cells stimulated with an oxidative stressor like H₂O₂.[8][12]
By intervening at these two crucial points, this compound effectively halts the mobilization and subsequent release of HMGB1 from the cell.
Caption: this compound inhibits HMGB1 release by suppressing mitochondrial ROS and PKC activation.
Quantitative Data on this compound Efficacy
The efficacy of this compound in inhibiting HMGB1 release and its downstream effects has been quantified in various in vitro and in vivo models. The following tables summarize these key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulus | This compound Concentration | Outcome | Quantitative Result | Reference |
| RAW264.7 Macrophages | H₂O₂ (125 µM) | 20, 40, 80 µM | Inhibition of HMGB1 Secretion | Significant dose-dependent reduction in secreted HMGB1. | [8][12] |
| RAW264.7 Macrophages | H₂O₂ (125 µM) | 80 µM | Reduction of Cytoplasmic HMGB1 | Significant reduction in cytoplasmic HMGB1 levels observed via confocal microscopy. | [8][12] |
| RAW264.7 Macrophages | H₂O₂ | Not specified | Reduction of p-PKC | Significant decrease in phospho-PKC levels compared to H₂O₂-stimulated cells. | [8][12] |
| Alloreactive T cells | Allogeneic stimulation | 0-40 µM | Inhibition of HMGB1 Release | Marked dose-dependent reduction in HMGB1 levels in culture supernatants. | [8] |
| Primary Macrophages | tert-butyl hydroperoxide (tBHP) | Not specified | Prevention of HMGB1 Release | Prevented tBHP-induced HMGB1 release. | [13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Outcome | Quantitative Result | Reference |
| Murine GVHD Model | Allogeneic BMT | 0.1, 0.3 mg/kg | Attenuation of Systemic HMGB1 | Significantly reduced serum HMGB1 levels compared to untreated GVHD mice. | [8] |
| Canine Hepatic I/R Injury | 90-min inflow occlusion | 4.5 mg/kg | Blunted Serum HMGB1 | Significantly blunted the peak serum HMGB1 levels observed 8 hours post-occlusion. | [11] |
| Murine GVHD Model | Allogeneic BMT | 0.1, 0.3 mg/kg | Reduced Pro-inflammatory Cytokines | Significantly lower splenic TNF-α and IL-6 levels compared to untreated recipients. | [8] |
| Apoe knockout mice | Atherosclerosis | Not specified | Reduced Plaque HMGB1 Expression | Reduced expression of HMGB1 and its receptor RAGE in atherosclerotic plaques. | [13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to validate the function of this compound as an HMGB1 inhibitor.
In Vitro HMGB1 Release Assay (RAW264.7 cells)
This protocol describes the induction of HMGB1 release from macrophages using an oxidative stressor and its inhibition by this compound.
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Cells are seeded in appropriate plates. Prior to stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 20, 40, 80 µM) or vehicle control for 30 minutes.[8][12]
-
Stimulation: HMGB1 release is induced by adding a non-toxic dose of H₂O₂ (e.g., 125 µM) to the culture medium.[8][12]
-
Incubation: Cells are incubated for a specified period (e.g., 12-20 hours) to allow for HMGB1 translocation and secretion.[8][12]
-
Sample Collection:
-
Supernatant: Culture medium is collected and centrifuged to remove cellular debris. The supernatant is stored at -80°C for analysis of secreted HMGB1.
-
Cell Lysate: Cells are washed with PBS and lysed to extract cytoplasmic and nuclear proteins for translocation analysis.
-
-
Quantification:
-
ELISA: Secreted HMGB1 in the culture supernatant is quantified using a commercial HMGB1 ELISA kit according to the manufacturer's instructions.
-
Western Blot: Cell lysates are analyzed by Western blotting to detect cytoplasmic HMGB1, nuclear HMGB1, and phosphorylated PKC levels. Actin or other housekeeping proteins are used as loading controls.[8]
-
Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with an anti-HMGB1 antibody and a nuclear counterstain (e.g., DAPI). HMGB1 localization is visualized using confocal microscopy to assess its translocation from the nucleus to the cytoplasm.[12]
-
Caption: Workflow for assessing this compound's inhibition of H₂O₂-induced HMGB1 release in vitro.
Murine Model of Graft-versus-Host Disease (GVHD)
This protocol outlines an in vivo model to assess the therapeutic effect of this compound on systemic HMGB1 accumulation.
-
Animal Model: A standard murine major mismatch bone marrow transplantation (BMT) model is used (e.g., C57BL/6 donors into BALB/c recipients).
-
BMT Procedure: Recipient mice receive lethal irradiation, followed by intravenous injection of T-cell-depleted bone marrow and splenocytes from donor mice.
-
This compound Administration: Treatment groups receive intravenous injections of this compound (e.g., 0.1 or 0.3 mg/kg) at specified intervals (e.g., every 2 days) for a set duration (e.g., 2 weeks).[9] The control group receives a vehicle.
-
Monitoring: Mice are monitored daily for survival and clinical signs of GVHD (e.g., weight loss, posture, activity).
-
Sample Collection: At designated time points (e.g., 2 weeks post-BMT), blood samples are collected via cardiac puncture for serum analysis. Tissues such as the spleen and liver are harvested for further analysis.
-
Analysis:
-
Serum HMGB1: Serum levels of HMGB1 are quantified by ELISA or Western blot to assess systemic accumulation.[8]
-
Cytokine Analysis: Splenic tissue lysates are analyzed for the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA or real-time PCR.[8]
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., H&E) to evaluate the severity of GVHD-related tissue damage.
-
Downstream Inflammatory Consequences of HMGB1 Inhibition by this compound
By blocking the release of the upstream alarmin HMGB1, this compound effectively dampens the entire downstream inflammatory cascade. The inhibition of HMGB1 prevents its interaction with TLR4 and RAGE on immune cells, leading to a significant reduction in the production and release of key pro-inflammatory cytokines.[6][8] In vivo studies have confirmed that this compound treatment leads to significantly lower levels of TNF-α and IL-6.[8][9] This suppression of the inflammatory microenvironment is a key contributor to the therapeutic effects observed in models of GVHD, I/R injury, and atherosclerosis.[8][11][13]
References
- 1. Release of chromatin protein HMGB1 by necrotic cells triggers inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of chromatin protein HMGB1 ... | Article | H1 Connect [archive.connect.h1.co]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview on HMGB1 inhibitors as potential therapeutic agents in HMGB1-related pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of HMGB1 improves necrotizing enterocolitis by inhibiting NLRP3 via TLR4 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound reduces necrotic core formation in atherosclerotic plaques of Apoe knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Necrox-7: A Potent Free Radical Scavenger for Mitigating Oxidative Stress-Induced Cellular Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological driver in a multitude of human diseases. Necrox-7, an indole-derived small molecule, has emerged as a promising therapeutic agent owing to its potent free radical scavenging capabilities. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in mitigating oxidative stress and related cellular damage. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its efficacy, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal cellular metabolism, particularly within the mitochondria.[1] While they play a role in cellular signaling at physiological concentrations, their overproduction can lead to oxidative damage to lipids, proteins, and nucleic acids, culminating in cell death and tissue injury.[2] this compound is a cell-permeable antioxidant that has demonstrated significant cytoprotective effects in various models of oxidative stress.[3] Its primary mechanism of action involves the direct scavenging of mitochondrial ROS and RNS, thereby preventing the initiation of downstream pathological cascades.[4][5]
Mechanism of Action
This compound exerts its potent antioxidant effects through a multi-pronged approach, primarily targeting the sources and downstream consequences of oxidative stress.
Mitochondrial ROS/RNS Scavenging
The primary mode of action of this compound is its ability to directly scavenge ROS and RNS at their main site of production, the mitochondria.[4][5] Studies have shown that this compound effectively inhibits the formation of mitochondrial ROS/RNS induced by agents like tert-butyl hydroperoxide (tBHP) and hydrogen peroxide (H₂O₂).[4][5] This direct scavenging activity prevents the initial burst of oxidative stress that can trigger cellular damage.
Inhibition of NADPH Oxidase
Besides its direct scavenging activity, this compound has been shown to inhibit the activity of NADPH oxidase (NOX), a major enzymatic source of extracellular and intracellular ROS.[6] By suppressing NOX activity, this compound further reduces the overall cellular ROS burden. Gene expression profiling has revealed that this compound can modulate the expression of NOX activator genes, such as Ncf1/p47phox and Rac2.[6]
Inhibition of High-Mobility Group Box 1 (HMGB1) Release
Oxidative stress can induce the release of damage-associated molecular patterns (DAMPs), such as High-Mobility Group Box 1 (HMGB1), from necrotic cells.[3] Extracellular HMGB1 can then trigger inflammatory responses by binding to receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][7] this compound has been demonstrated to inhibit the release of HMGB1, thereby dampening the inflammatory cascade associated with oxidative stress-induced cell death.[3][8] The inhibition of HMGB1 release is mediated, at least in part, by the suppression of mitochondrial ROS and the protein kinase C (PKC) pathway.[4]
Modulation of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] The selenoenzyme glutathione peroxidase 4 (GPX4) is a key regulator of ferroptosis, as it detoxifies lipid peroxides.[9] Given that this compound is a potent scavenger of lipid-damaging free radicals, it is postulated to interfere with the process of ferroptosis, although direct studies on this compound's effect on GPX4 activity are still emerging.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from various studies, highlighting the potent antioxidant and cytoprotective effects of this compound.
| Parameter | Cell/Animal Model | Inducer of Oxidative Stress | This compound Concentration/Dose | Observed Effect | Reference |
| EC₅₀ for Cardioprotection | H9C2 rat cardiomyocytes | tert-butyl hydroperoxide (tBHP) | 0.057 µM | Prevention of tBHP-induced cell death | [6] |
| NADPH Oxidase Inhibition | H9C2 rat cardiomyocytes | - | Not specified | 53.3% inhibition of NOX activity (p<0.001) | [6] |
| Reduction in Serum ALT | ob/ob mice (NASH model) | Methionine- and choline-deficient diet | 20 mg/kg daily for 4 weeks | Significant decrease compared to vehicle | [4] |
| Reduction in Serum AST | ob/ob mice (NASH model) | Methionine- and choline-deficient diet | 20 mg/kg daily for 4 weeks | Significant decrease compared to vehicle | [4] |
| Inhibition of HMGB1 Release | RAW264.7 macrophages | H₂O₂ | 0-40 µM | Dose-dependent reduction in HMGB1 levels | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound as a free radical scavenger.
Measurement of Mitochondrial Superoxide (MitoSOX Red Staining)
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal. An increase in red fluorescence is indicative of elevated mitochondrial superoxide levels.[10]
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for a specified pre-incubation time, followed by the addition of an oxidative stress inducer (e.g., H₂O₂).
-
Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium. Remove the treatment media and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[11][12]
-
Washing: Gently wash the cells three times with warm HBSS or PBS.
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. For microscopy, capture images using a rhodamine filter set. For flow cytometry, detect the signal in the PE channel.[12]
Measurement of Intracellular ROS (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
Protocol:
-
Cell Culture: Seed cells in a 96-well black plate and allow them to attach.
-
Treatment: Expose cells to this compound and/or an oxidative stress inducer as required.
-
Staining: Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium. Remove the treatment media and incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.[13]
-
Washing: Wash the cells once with PBS.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[14]
Assessment of Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with compounds as described previously.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]
Determination of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and is commonly used as a marker of oxidative damage to lipids. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.[17]
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction: Add TBA reagent to the samples and incubate at 95°C for 60 minutes.
-
Extraction: After cooling, extract the MDA-TBA adduct into a solvent like n-butanol.
-
Measurement: Measure the absorbance of the organic phase at 532 nm. The concentration of MDA can be calculated using a standard curve prepared with an MDA standard.
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflows of the experimental protocols.
Caption: Signaling pathway of this compound in mitigating oxidative stress.
Caption: General workflows for key experimental assays.
Conclusion
This compound is a potent free radical scavenger with significant therapeutic potential in a wide range of diseases underpinned by oxidative stress. Its ability to directly neutralize mitochondrial ROS/RNS, inhibit major enzymatic sources of ROS like NADPH oxidase, and suppress downstream inflammatory signaling by inhibiting HMGB1 release makes it a multifaceted agent for cytoprotection. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Future research should focus on elucidating its precise interactions with other cellular antioxidant systems, such as the GPX4-mediated ferroptosis pathway, and on translating the promising preclinical findings into clinical applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioquochem.com [bioquochem.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Findings on the Biological Activity of Necrox-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrox-7, an indole-derived small molecule, has emerged as a promising therapeutic agent with potent cytoprotective properties. Primarily recognized as a scavenger of mitochondrial reactive oxygen species (ROS) and an inhibitor of High-Mobility Group Box 1 (HMGB1) protein release, this compound has demonstrated significant efficacy in various preclinical models of inflammatory and ischemic diseases. This technical guide provides a comprehensive overview of the preliminary research findings on this compound's biological activity, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Necrotic cell death, a lytic and pro-inflammatory process, plays a critical role in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and severe inflammatory conditions.[1] Unlike apoptosis, which is a programmed and non-inflammatory form of cell death, necrosis results in the release of intracellular contents, including damage-associated molecular patterns (DAMPs) like HMGB1, which trigger and amplify the inflammatory response.[2][3] this compound has been identified as a novel inhibitor of necrosis, exhibiting protective effects across a range of disease models.[1][4] Its dual action as a mitochondrial ROS scavenger and an HMGB1 inhibitor positions it as a unique candidate for therapeutic intervention in pathologies driven by oxidative stress and inflammation.[5][6]
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism primarily centered on the mitigation of oxidative stress and the modulation of inflammatory signaling pathways.
-
Mitochondrial ROS Scavenging: this compound directly targets and neutralizes mitochondrial ROS, which are key mediators of cellular damage and initiators of necrotic cell death.[5][6] By reducing mitochondrial ROS levels, this compound helps to preserve mitochondrial integrity and function, thereby preventing the downstream events that lead to necrosis.[7]
-
Inhibition of HMGB1 Release: A crucial aspect of this compound's anti-inflammatory activity is its ability to inhibit the release of HMGB1, a potent pro-inflammatory cytokine.[2][3][8] HMGB1, when released from necrotic cells, activates immune cells through receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), perpetuating the inflammatory cascade.[2][8] this compound's inhibition of HMGB1 release is linked to its suppression of the mitochondrial ROS and protein kinase C (PKC) pathways.[2]
-
Modulation of Inflammatory Signaling: By inhibiting HMGB1 release, this compound subsequently downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][8] It also modulates the expression of TLR4 and RAGE, further dampening the inflammatory response.[2][8]
-
Inhibition of NADPH Oxidase: In the context of cardiomyopathy, this compound has been shown to inhibit the activity of NADPH oxidase (NOX), a major source of cellular ROS.[9] This inhibition contributes to the reduction of oxidative stress and the protection of cardiomyocytes from cell death.[9]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound from various preclinical studies.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Cardioprotection | H9C2 rat cardiomyocytes | EC50 | 0.057 µM | [9] |
| T-cell Proliferation | Murine splenocytes | Concentration | 0-40 µM | [8] |
| Islet Protection | RINm5F cells, hIAPP+/- mouse islets | Concentration | 0.1-20 µM | [10] |
| Neuroprotection | Cultured rat hippocampal neurons | Concentration | 30 µM | [6][11] |
| In Vivo Study | Animal Model | Dosing Regimen | Observed Effects | Reference |
| Graft-versus-Host Disease (GVHD) | Murine model | 0.1-0.3 mg/kg, IV, every 2 days for 2 weeks | Significantly attenuated GVHD-related mortality and tissue damage. | [8] |
| Nonalcoholic Steatohepatitis (NASH) | ob/ob mice | 20 mg/kg, daily for 4 weeks | Marked decrease in serum AST and ALT; improved hepatic steatosis and lipid peroxidation. | [7][12] |
| Ischemia-Reperfusion Injury | Beagle dogs | 1.5, 4.5, or 13 mg/kg, IV infusion | Attenuated hepatocyte lethality and diminished histopathology in a dose-dependent manner. | [4] |
| Doxorubicin-induced Cardiomyopathy | Rats | Not specified | Significantly reduced plasma levels of CK-MB and LDH. | [9] |
| Seizure-induced Neuroinflammation | Mouse model | 20 mg/kg and 40 mg/kg | Reduced necroptosis marker expression in the hippocampus. | [6] |
Key Experimental Protocols
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of alloreactive T-cells.
-
Cell Isolation: Purify CD4+ T cells from the spleens of C57BL/6 mice.
-
Co-culture Setup: Co-culture the purified CD4+ T cells (1 × 10^5 cells/well) with irradiated (2000 cGy) T-cell-depleted BALB/c splenocytes (stimulators; 2 × 10^5 cells/well) in 96-well plates.
-
Treatment: Treat the co-cultures with or without varying concentrations of this compound.
-
Incubation: Culture the cells for 3-4 days.
-
[3H]Thymidine Incorporation: Add [3H]thymidine to the cultures for the final 13 hours before harvesting.
-
Measurement: Determine the incorporation of [3H]thymidine into the CD4+ T cells using a liquid β-scintillation counter as a measure of cell proliferation.[2]
Measurement of Mitochondrial ROS
This protocol assesses the impact of this compound on mitochondrial ROS production.
-
Cell Culture: Culture RAW264.7 cells.
-
Stimulation: Stimulate the cells with H2O2 to induce mitochondrial ROS production.
-
Staining: Stain the cells with CM-H2DCFDA, a fluorescent probe that detects mitochondrial ROS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer to quantify the levels of mitochondrial ROS.
Western Blot for MLKL Expression
This method is used to determine the effect of this compound on the expression of Mixed Lineage Kinase Domain-like protein (MLKL), a key marker of necroptosis.
-
Sample Preparation: Homogenize hippocampal tissue from control and this compound-treated animals in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MLKL. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the MLKL expression to the loading control.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The preliminary research on this compound strongly supports its potential as a therapeutic agent for a variety of diseases characterized by necrosis, oxidative stress, and inflammation. Its well-defined mechanism of action, centered on the inhibition of mitochondrial ROS and HMGB1 release, provides a solid rationale for its further development. The quantitative data from both in vitro and in vivo studies demonstrate its potent cytoprotective and anti-inflammatory effects. The experimental protocols and workflows outlined in this guide offer a foundation for future research aimed at further elucidating its therapeutic potential and advancing it towards clinical applications. Continued investigation into the pharmacokinetics, safety profile, and efficacy in additional disease models will be crucial for realizing the full therapeutic promise of this compound.
References
- 1. Generation of small molecules to interfere with regulated necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MIT-001, LC28-0126) | HMGB1 inhibitor, Necrosis inhibitor | Probechem Biochemicals [probechem.com]
- 4. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]
- 7. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation. | Sigma-Aldrich [sigmaaldrich.com]
The Cytoprotective Mechanisms of Necrox-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrox-7, an indole-derived small molecule, has emerged as a potent cytoprotective agent with significant therapeutic potential across a spectrum of diseases characterized by necrotic cell death and inflammation. This technical guide provides an in-depth analysis of the core mechanisms underlying the cytoprotective effects of this compound. It consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates. The primary mechanism of this compound involves the potent scavenging of mitochondrial reactive oxygen species (ROS) and the inhibition of High-Mobility Group Box 1 (HMGB1) protein release, a critical mediator of inflammation. Through these actions, this compound mitigates cellular damage and inflammatory responses in various pathological conditions, including ischemia-reperfusion injury, graft-versus-host disease (GVHD), and nonalcoholic steatohepatitis. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.
Core Mechanism of Action
This compound exerts its cytoprotective effects through a dual mechanism:
-
Mitochondrial ROS Scavenging: this compound is a potent scavenger of mitochondrial reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2][3] By neutralizing these damaging free radicals at their primary source, this compound prevents downstream oxidative stress, mitochondrial dysfunction, and the initiation of necrotic cell death pathways.[2][4] Specifically, it has been shown to inhibit the formation of mitochondria-specific ROS/RNS in H9C2 cells and hepatocytes.[1][5]
-
Inhibition of HMGB1 Release: A key function of this compound is the inhibition of the release of High-Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule that acts as a potent pro-inflammatory mediator.[1][5][6][7] By preventing the translocation and secretion of HMGB1, this compound effectively dampens the inflammatory cascade that follows cellular injury.[1][6] This inhibition is mediated, at least in part, by suppressing the mitochondrial ROS and protein kinase C (PKC) pathways that lead to HMGB1 secretion.[1]
Quantitative Efficacy Data
The cytoprotective and anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models.
| Model System | Parameter Measured | Treatment | Result | Reference |
| tBHP-treated H9C2 rat cardiomyocytes | Cell Death | This compound | EC50 = 0.057 µM | [3] |
| Allogeneic Mixed Lymphocyte Reaction (MLR) | T cell proliferation | This compound (0-40 µM) | Dose-dependent reduction in proliferation | [1][5] |
| H2O2-stimulated RAW264.7 cells | HMGB1 levels | This compound (0-40 µM) | Dose-dependent reduction in HMGB1 | [5] |
| Murine model of GVHD | Survival | This compound (≥0.1 mg/kg) | 30-60% survival for >50 days | [5] |
| Doxorubicin-induced cardiomyopathy in rats | Plasma CK-MB and LDH | This compound | Significant reduction (p<0.05) | [3] |
| Hepatic Ischemia-Reperfusion in dogs | Serum ALT and AST | This compound (4.5 and 13 mg/kg) | Effective blockade of enzyme elevation | [6] |
| Pilocarpine-induced Status Epilepticus in mice | Hippocampal neuronal death | This compound (20 and 40 mg/kg) | Reduced number of degenerating neurons | [8] |
| Low [Mg2+]o-induced neurotoxicity in vitro | Neuronal Viability | This compound (30 µM) | Significantly blocked neurotoxicity | [8] |
Key Signaling Pathways Modulated by this compound
This compound interfaces with several critical signaling pathways to exert its cytoprotective effects.
References
- 1. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of a Novel Necrosis Inhibitor, 7-Amino-Indole, in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (MIT-001, LC28-0126) | HMGB1 inhibitor, Necrosis inhibitor | Probechem Biochemicals [probechem.com]
- 8. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]
Necrox-7: A Modulator of Necroptosis Pathways - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and neurodegeneration. This has spurred the search for potent inhibitors of this cell death cascade. Necrox-7, an indole-derived small molecule, has been identified as a cytoprotective agent with therapeutic potential in a range of diseases. While not a direct inhibitor of the core necroptosis machinery, this compound modulates this pathway through its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in the modulation of necroptosis, and detailed experimental protocols for its study.
Introduction to Necroptosis
Necroptosis is a programmed form of necrosis that is typically activated when apoptosis is inhibited. It is characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response. The core signaling pathway of necroptosis involves a series of protein-protein interactions and post-translational modifications, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2]
Upon induction by stimuli such as tumor necrosis factor (TNF), the formation of a protein complex known as the necrosome, composed of activated RIPK1 and RIPK3, is initiated.[3] This leads to the phosphorylation and activation of MLKL.[4][5] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[4][6]
This compound: Mechanism of Action
This compound is primarily recognized for its potent cytoprotective effects, which are attributed to two main mechanisms:
-
Reactive Oxygen Species (ROS) Scavenging: this compound is a powerful scavenger of mitochondrial ROS and reactive nitrogen species (RNS).[7][8] Oxidative stress is a known trigger and amplifier of necroptosis. By reducing cellular ROS levels, this compound can mitigate the upstream signals that lead to the activation of the necroptotic pathway.
-
Inhibition of HMGB1 Release: this compound inhibits the release of High-Mobility Group Box 1 (HMGB1), a key DAMP.[9] Extracellular HMGB1 acts as a pro-inflammatory cytokine, further propagating tissue damage and cell death. By blocking its release, this compound dampens the inflammatory sequelae of necrosis.[10]
While direct interaction with the core necroptosis machinery (RIPK1, RIPK3, MLKL) has not been demonstrated, the downstream effects of ROS reduction and HMGB1 inhibition can indirectly suppress necroptosis. For instance, by reducing inflammation, this compound can lower the levels of necroptosis-inducing cytokines like TNF.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound from various in vitro and in vivo studies.
| Parameter | Cell Line/Model | Value | Reference |
| EC50 (Cell Viability) | H9C2 rat cardiomyocytes (tert-butyl hydroperoxide-induced death) | 0.057 µM | [10] |
| NADPH Oxidase Inhibition | Biochemical assay | 53.3% inhibition | [10] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Doxorubicin-induced cardiomyopathy in rats | Not specified | Significantly reduced plasma levels of creatine kinase (CK-MB) and lactate dehydrogenase (LDH) | [10] |
| Graft-versus-Host Disease (GVHD) in mice | 0.03, 0.1, and 0.3 mg/kg IV, bi-daily for 2 weeks | Significantly attenuated GVHD-related mortality and inhibited severe tissue damage. Prolonged survival at doses ≥0.1 mg/kg. | [7][9] |
| Nonalcoholic steatohepatitis (NASH) in ob/ob mice | 20 mg/kg daily for 4 weeks | Marked decrease in serum aspartate aminotransferase and alanine transaminase; improved hepatic steatosis and lipid peroxidation. | [8] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis pathway, which is initiated by TNF signaling and culminates in MLKL-mediated plasma membrane disruption.
Caption: The canonical TNF-induced necroptosis signaling cascade.
Mechanism of Action of this compound
This compound primarily acts on upstream events that can trigger necroptosis, namely oxidative stress and inflammation.
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of the Indole-Derived NecroX-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
NecroX-7, a novel indole-derived compound, has demonstrated significant antioxidant properties, positioning it as a promising therapeutic agent for conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and ischemia-reperfusion injury. This compound has emerged as a potent antioxidant with a multi-faceted mechanism of action. It not only directly scavenges harmful free radicals but also modulates critical cellular signaling pathways to bolster endogenous antioxidant defenses. This guide delves into the scientific evidence supporting the antioxidant efficacy of this compound.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through several key mechanisms:
-
Mitochondrial ROS/RNS Scavenging: this compound is a potent scavenger of mitochondrial reactive oxygen and nitrogen species (ROS/RNS), which are major contributors to cellular oxidative damage. By neutralizing these reactive species at their primary site of production, this compound helps to preserve mitochondrial function and prevent the initiation of apoptotic and necrotic cell death pathways.
-
Inhibition of Lipid Peroxidation: The compound effectively inhibits lipid peroxidation, a destructive chain reaction that damages cellular membranes and generates cytotoxic byproducts like malondialdehyde (MDA). This action helps to maintain cellular integrity and function.
-
Modulation of NADPH Oxidase: this compound has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals.
-
Activation of the Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1).
-
Regulation of the Protein Kinase C (PKC) Pathway: this compound has been observed to influence the PKC signaling pathway, which is involved in a variety of cellular processes, including those related to oxidative stress.
Quantitative Data on Antioxidant Efficacy
The antioxidant properties of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
| Assay | Model System | Key Findings | Reference |
| Cell Viability (tBHP-induced stress) | H9C2 rat cardiomyocytes | EC50 = 0.057 µM | [1] |
| NADPH Oxidase Activity | In vitro biochemical assay | 53.3% inhibition | [1] |
| Mitochondrial ROS/RNS Reduction | Primary hepatocytes | Significant inhibition of tert-butylhydroperoxide- and H2O2-induced ROS/RNS | [2] |
| Lipid Peroxidation | ob/ob mice with NASH | Significant improvement in hepatic lipid peroxidation | [2] |
EC50: Half-maximal effective concentration; tBHP: tert-butyl hydroperoxide; NASH: Nonalcoholic steatohepatitis.
Key Signaling Pathways
The antioxidant activity of this compound is intrinsically linked to its ability to modulate key cellular signaling pathways.
Nrf2/HO-1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, this compound is proposed to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).
PKC Signaling Pathway and HMGB1 Release
This compound has been shown to suppress the phosphorylation of Protein Kinase C (PKC) in response to oxidative stress. This inhibition is significant as activated PKC can contribute to the release of High Mobility Group Box 1 (HMGB1), a pro-inflammatory cytokine. By inhibiting the mitochondrial ROS-PKC axis, this compound reduces HMGB1 secretion, thereby mitigating inflammation associated with oxidative damage.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cellular Antioxidant Activity Assay (CAA)
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidant.
-
Cell Culture: Plate HepG2 cells in a 96-well microplate at a density that will achieve 80-90% confluency on the day of the experiment.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.
-
Treatment with this compound: Remove the DCFH-DA solution and wash the cells with PBS. Add varying concentrations of this compound in serum-free medium to the wells and incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of antioxidant activity is calculated as: (1 - (AUC_sample / AUC_control)) * 100.
Lipid Peroxidation (MDA) Assay
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product.
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Reaction with TBA: Add 1% TBA in 50 mM NaOH and 2.8% trichloroacetic acid to the sample.
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Extraction: After cooling, add n-butanol and vortex to extract the MDA-TBA adduct.
-
Spectrophotometric Measurement: Centrifuge the samples and measure the absorbance of the butanol layer at 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
DPPH Radical Scavenging Assay
This cell-free assay measures the ability of an antioxidant to directly scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add varying concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the antioxidant properties of a compound like this compound.
Conclusion
This compound is a promising antioxidant compound with a robust and multi-pronged mechanism of action. Its ability to directly scavenge mitochondrial ROS, inhibit lipid peroxidation, and modulate key antioxidant signaling pathways like Nrf2/HO-1 underscores its therapeutic potential for a wide range of diseases underpinned by oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel antioxidant therapy. Further investigations, including clinical trials, are warranted to fully elucidate its efficacy and safety in human subjects.
References
- 1. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
Necrox-7: A Deep Dive into its Therapeutic Potential for Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ischemia-reperfusion injury (IRI) remains a significant clinical challenge, contributing to morbidity and mortality in a range of conditions, including organ transplantation, stroke, and myocardial infarction. The paradoxical damage inflicted upon reperfusion of ischemic tissue is a complex interplay of oxidative stress, inflammation, and regulated cell death pathways. Emerging as a promising therapeutic candidate, Necrox-7, a novel necrosis inhibitor, has demonstrated considerable potential in mitigating the deleterious effects of IRI across various preclinical models. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic promise of this compound in the context of ischemia-reperfusion injury.
Core Mechanism of Action: Targeting Mitochondrial Dysfunction and Inflammation
This compound exerts its protective effects through a multi-pronged mechanism centered on the preservation of mitochondrial integrity and the attenuation of downstream inflammatory cascades. Its primary mode of action involves the scavenging of mitochondrial reactive oxygen species (ROS), a key trigger of cell death in IRI. By accumulating in the mitochondria, this compound effectively neutralizes the burst of ROS that occurs upon reoxygenation, thereby preventing oxidative damage to mitochondrial components.
A critical consequence of mitochondrial ROS production and calcium overload in IRI is the opening of the mitochondrial permeability transition pore (mPTP). This compound has been shown to inhibit mPTP opening, a pivotal event that leads to the collapse of the mitochondrial membrane potential, ATP depletion, and the release of pro-apoptotic factors.[1][2] This action preserves mitochondrial function and prevents the initiation of the intrinsic cell death pathway.
Furthermore, this compound modulates the inflammatory response associated with IRI. It has been shown to suppress the release of the pro-inflammatory alarmin, High-Mobility Group Box 1 (HMGB1), a key mediator of sterile inflammation.[3][4][5] By inhibiting HMGB1 release, this compound dampens the subsequent inflammatory cascade, reducing the infiltration of immune cells and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]
Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury
The therapeutic potential of this compound has been evaluated in various preclinical models of IRI, consistently demonstrating significant organ protection. The following tables summarize the key quantitative findings from these studies.
Renal Ischemia-Reperfusion Injury
| Parameter | Control (IRI + Saline/Vehicle) | This compound Treated (IRI) | Organism | Key Findings | Reference |
| Serum Creatinine (mg/dL) | 2.35 ± 0.42 | 1.36 ± 0.11 | Rat | Significantly decreased serum creatinine, indicating improved renal function. | [3] |
| 8-OHdG-positive cells | Markedly elevated | Significantly attenuated | Rat | Reduced oxidative DNA damage in renal tubules. | [3] |
| HMGB1 expression | Markedly elevated | Significantly attenuated | Rat | Decreased expression of a key pro-inflammatory mediator. | [3] |
| MCP-1 (fold change) | 7.23 ± 0.54 | 1.73 ± 0.42 | Rat | Significant reduction in a key chemokine involved in macrophage recruitment. | [3] |
| TNF-α (fold change) | 3.72 ± 0.37 | 0.79 ± 0.59 | Rat | Significant reduction in a major pro-inflammatory cytokine. | [3] |
| IL-1β (fold change) | 2.43 ± 0.41 | 0.50 ± 0.36 | Rat | Significant reduction in a key pro-inflammatory cytokine. | [3] |
| BUN | Significantly elevated | Significantly lower | Mouse | Improved renal function as indicated by lower Blood Urea Nitrogen levels. | [6] |
| Serum Creatinine | Significantly elevated | Significantly lower | Mouse | Corroborates improved renal function. | [6] |
| Tubular Necrosis | Severe | Significantly reduced | Mouse | Histological evidence of preserved renal architecture. | [6] |
Myocardial Ischemia-Reperfusion Injury
| Parameter | Control (IRI) | This compound Treated (IRI) | Organism | Key Findings | Reference |
| Myocardial Necrotic Area (%) | 17.7 ± 3.9 | 7.3 ± 2.8 | Rat | Markedly reduced infarct size compared to control and other treatments (e.g., Cyclosporine A). | [1] |
| Fibrotic Area | Markedly elevated | Significantly reduced | Rat | Attenuated adverse cardiac remodeling post-IRI. | [1] |
| Systolic Function | Impaired | Preserved | Rat | Maintained cardiac contractile function. | [1] |
Hepatic Ischemia-Reperfusion Injury
| Parameter | Control (IRI) | This compound Treated (IRI) | Organism | Key Findings | Reference |
| ALT (IU/L) | 868.3 ± 337.4 | 274.3 ± 72.6 | Beagle Dog | Significantly reduced levels of a key liver damage marker. | [4] |
| AST (IU/L) | 1024.7 ± 246.5 | 505.3 ± 66.7 | Beagle Dog | Significant reduction in another critical liver enzyme indicating cellular damage. | [4] |
| LDH (IU/L) | 962.7 ± 226.2 | 552.7 ± 62.4 | Beagle Dog | Reduced lactate dehydrogenase levels, indicative of less cell lysis. | [4] |
| HMGB1 (plasma) | Markedly elevated | Significantly lower | Beagle Dog | Systemic reduction of a key inflammatory trigger. | [4][5] |
| Liver Necrosis | Marked necrosis and inflammatory infiltrates | Little evidence of IR injury | Beagle Dog | Histological confirmation of hepatoprotection. | [4] |
Signaling Pathways Modulated by this compound in IRI
The protective effects of this compound are mediated through its influence on key signaling cascades implicated in ischemia-reperfusion injury. The following diagram illustrates the proposed mechanism of action.
References
- 1. Therapeutic Potential of a Novel Necrosis Inhibitor, 7-Amino-Indole, in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of a Novel Necrosis Inhibitor, 7-Amino-Indole, in Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Necrosis Modulator, Indole Derivative this compound, on Renal Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of necrosis modulator this compound on hepatic ischemia-reperfusion injury in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Ischemia-Reperfusion Renal Injury. - ATC Abstracts [atcmeetingabstracts.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Necrox-7 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necrox-7 is a small molecule inhibitor of necroptosis, a form of regulated necrotic cell death. It also functions as a potent free radical scavenger and an inhibitor of High Mobility Group Box 1 (HMGB1) protein release.[1][2][3] Due to its protective effects against cellular necrosis and inflammation, this compound has been investigated in various preclinical mouse models for conditions such as graft-versus-host disease (GVHD), nonalcoholic steatohepatitis (NASH), ischemia-reperfusion injury, and neurodegenerative diseases.[1][4][5][6] These notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, including its mechanism of action, dosing information, and detailed experimental protocols.
Mechanism of Action
Necroptosis is a regulated cell death pathway initiated by stimuli such as TNF-α. It is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[7][8][9] This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the executioner of necroptosis.[6][7][10] Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[7][10]
This compound primarily functions by inhibiting the necroptotic pathway.[5][6] While its precise interaction is complex, it is understood to interfere with RIPK1-dependent signaling.[8][11] Additionally, this compound has demonstrated protective effects by scavenging mitochondrial reactive oxygen species (ROS) and inhibiting the activity of NADPH oxidase (NOX), a key source of cellular oxidative stress.[5][12] It also blocks the release of the damage-associated molecular pattern (DAMP) protein HMGB1, which is a potent mediator of inflammation.[1][2][13]
Dosing and Administration Summary
The dosage, route, and frequency of this compound administration can vary significantly depending on the mouse model and the therapeutic window being investigated. Below is a summary of protocols reported in the literature.
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Frequency | Vehicle Reference | Citation(s) |
| Graft-vs-Host Disease (GVHD) | 0.1 - 0.3 | Intravenous (i.v.) | Every 2 days from day -1 to day 14 post-BMT | PBS | [1] |
| Nonalcoholic Steatohepatitis | 20 | Not specified | Daily for 4 weeks | Not specified | [4] |
| Acute Seizures (TLE model) | 20 - 40 | Not specified | Daily for 7 days post-seizure induction | Not specified | |
| Chemotherapy-induced Mucositis | 3 - 30 | Intraperitoneal (i.p.) | Every other day during the treatment cycle | Not specified | [14] |
| Chemotherapy/TBI-induced Mucositis | 30 | Intravenous (i.v.) | Once daily for 5 days | PBS | [14] |
| Ischemia-Reperfusion (Dog model) | 1.5 - 13 | Intravenous (i.v.) | Single infusion prior to occlusion | Not specified | [13] |
Detailed Experimental Protocols
4.1. Materials
-
This compound compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS) or 0.9% Saline, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes (for i.p. injection) or tuberculin syringes with appropriate gauge needles (for i.v. injection)
-
Mouse restraints as required by institutional guidelines
4.2. Preparation of this compound Stock Solution
This compound is reported to be soluble in DMSO and insoluble in water and ethanol.[3] Therefore, a stock solution in DMSO is required before further dilution for in vivo use.
-
Calculate the required amount: Determine the mass of this compound needed to make a concentrated stock solution (e.g., 10 mg/mL or 10 mM).
-
Dissolution: Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of sterile DMSO to the weighed this compound powder in a sterile tube.
-
Vortex: Vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
4.3. Preparation of Working Solution for Injection
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of <5% DMSO is generally considered safe for mice.
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Based on the desired final dose (e.g., 20 mg/kg) and the average weight of the mice (e.g., 25 g), calculate the volume of stock solution needed per mouse.
-
Example for a 20 mg/kg dose in a 25 g mouse:
-
Dose per mouse = 20 mg/kg * 0.025 kg = 0.5 mg
-
Volume of 10 mg/mL stock = 0.5 mg / 10 mg/mL = 0.05 mL (50 µL)
-
-
-
Dilute with Vehicle: For a typical injection volume of 100-200 µL, dilute the calculated stock volume with sterile PBS or saline.
-
Example: To achieve a final injection volume of 100 µL, add 50 µL of sterile PBS to the 50 µL of this compound stock. This results in a final DMSO concentration of 50%, which is high. It is preferable to make a more dilute working solution.
-
Better Practice: Prepare a batch of working solution. If 10 mice need 0.5 mg each, you need 5 mg total. Take 500 µL of 10 mg/mL stock and dilute it into 9.5 mL of PBS. The final concentration is 0.5 mg/mL in 5% DMSO. Each 25g mouse would receive a 200 µL injection (0.1 mg / 0.5 mg/mL = 0.2 mL).
-
-
Vortex: Gently vortex the working solution to ensure it is thoroughly mixed. Prepare fresh on the day of injection.
4.4. Administration Protocol
4.4.1. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse according to IACUC-approved protocols.
-
Injection Site: Identify the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using an appropriate gauge needle (e.g., 27-30G), insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid or blood is drawn, confirming you are in the peritoneal cavity.
-
Deliver Dose: Slowly inject the calculated volume of the this compound working solution.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
4.4.2. Intravenous (i.v.) Injection (Tail Vein)
This procedure requires more technical skill and proper animal warming to dilate the tail veins.
-
Animal Restraint and Warming: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water bath to make the lateral tail veins more visible.
-
Prepare Syringe: Load the syringe with the this compound working solution, ensuring there are no air bubbles.
-
Injection: Swab the tail with an alcohol pad. Using a small gauge needle (e.g., 28-30G), insert the needle bevel-up into one of the lateral tail veins.
-
Deliver Dose: A successful injection will show no blebbing or resistance. Slowly administer the full volume.
-
Withdraw and Monitor: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor its condition.
Example Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound in a disease model.
References
- 1. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of small molecules to interfere with regulated necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]
- 7. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Necroptosis: a crucial pathogenic mediator of human disease [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimal Concentration of Necrox-7 for Treating H9C2 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of Necrox-7, a potent necrosis inhibitor, for treating H9C2 rat cardiomyoblasts. This document includes detailed protocols for inducing cellular injury, applying this compound treatment, and assessing its protective effects through various assays.
Introduction
This compound is a novel small molecule that has demonstrated significant protective effects against necrotic cell death in various cell types, including the H9C2 cardiomyocyte cell line. Its primary mechanism of action involves the inhibition of mitochondrial reactive oxygen species (ROS) generation and the modulation of stress-activated signaling pathways. Determining the optimal concentration of this compound is critical for maximizing its therapeutic potential in in vitro models of cardiac injury.
Data Presentation: Efficacy of this compound in H9C2 Cells
The following table summarizes the effective concentrations of this compound and related compounds in H9C2 cells under different stress conditions, as reported in the literature.
| Stressor | Compound | Concentration | Observed Effect | Citation |
| tert-butyl hydroperoxide (tBHP) | This compound | EC50 = 0.057 µM | Prevention of tBHP-induced cell death | |
| Lipopolysaccharide (LPS) | Necrox-5 | 10 µM | Attenuation of inflammatory response | |
| Hypoxia/Reoxygenation (H/R) | This compound | Not explicitly defined in dose-response studies | Protection against necrosis | [1] |
Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments with this compound in H9C2 cells for most applications. The EC50 value of 0.057 µM for tBHP-induced injury provides a valuable reference point for oxidative stress models.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Oxidative Stress with tert-butyl hydroperoxide (tBHP) and this compound Treatment
This protocol describes how to induce oxidative stress in H9C2 cells using tBHP and assess the protective effects of this compound.
Materials:
-
H9C2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
tert-butyl hydroperoxide (tBHP)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed H9C2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1 to 24 hours. A 1-hour pre-treatment is a common starting point.
-
Induction of Oxidative Stress: Prepare a fresh solution of tBHP in a serum-free medium. A common concentration to induce significant cell death is 100 µM, but this should be optimized for your specific cell passage and density. After the this compound pre-treatment, remove the medium and add the tBHP solution to the cells.
-
Incubation: Incubate the cells with tBHP for 4 to 6 hours.
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard assay such as the MTT assay.
Protocol 2: Induction of Hypoxia/Reoxygenation (H/R) Injury and this compound Treatment
This protocol outlines the procedure for inducing H/R injury in H9C2 cells and evaluating the protective effects of this compound.
Materials:
-
H9C2 cells
-
DMEM (glucose-free)
-
Complete DMEM (with glucose and 10% FBS)
-
This compound
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (95% air, 5% CO₂)
Procedure:
-
Cell Seeding: Seed H9C2 cells in appropriate culture plates and grow to 70-80% confluency.[2]
-
This compound Pre-treatment: Pre-treat the cells with the desired concentrations of this compound in a complete culture medium for 24 hours before inducing hypoxia.[3]
-
Hypoxia Induction: Replace the medium with glucose-free DMEM. Place the cells in a hypoxia chamber for a duration of 6 to 24 hours. A common duration is 10 hours.[4]
-
Reoxygenation: After the hypoxic period, replace the glucose-free medium with a complete culture medium (containing glucose and FBS) and return the cells to a standard cell culture incubator for 6 to 24 hours. A common reoxygenation period is 6 hours.[4]
-
Assessment of Cell Injury: Evaluate cell injury by measuring the release of lactate dehydrogenase (LDH) into the culture medium or by assessing apoptosis using Annexin V/PI staining.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Culture supernatant from treated and control cells
-
LDH assay kit
Procedure:
-
Sample Collection: Carefully collect the culture medium from each well without disturbing the cells.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the culture supernatant with a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of LDH release by comparing the LDH activity in the culture supernatant to the total LDH activity (from lysed cells).
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control H9C2 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 5: Western Blot Analysis of MAPK Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation of key stress-activated protein kinases, such as p38 and JNK.
Materials:
-
Treated and control H9C2 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the protective effects of this compound on H9C2 cells.
Proposed Signaling Pathway of this compound in H9C2 Cells
Caption: this compound inhibits ROS and MAPK signaling to promote H9C2 cell survival.
References
Necrox-7: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrox-7 is a potent small molecule inhibitor of necrosis, acting as a free radical scavenger and an inhibitor of the High-Mobility Group Box 1 (HMGB1) protein.[1][2][3] Its protective effects against oxidative stress and inflammation have positioned it as a promising therapeutic candidate for a range of conditions, including ischemia-reperfusion injury, graft-versus-host disease (GVHD), and neuroinflammatory disorders.[4][5][6] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for experimental use.
Physicochemical Properties and Solubility
This compound is a solid compound with the molecular formula C₂₄H₂₉N₃O₃S and a molecular weight of 439.57 g/mol .[2][7][8] Its solubility is a critical factor for its effective use in experimental settings. The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥53.6 mg/mL[1] | 100 mg/mL (227.50 mM)[9] | Ultrasonic treatment may be required for complete dissolution.[9] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[9] |
| Ethanol | Insoluble[1] | - | Not a suitable solvent for creating stock solutions. |
| Water | Insoluble[1] | - | Not a suitable solvent for creating stock solutions. |
| Acetonitrile | Slightly soluble | 0.1-1 mg/mL[10] | May be used for specific analytical purposes but not ideal for high-concentration stock solutions. |
Mechanism of Action
This compound exerts its protective effects through a multi-faceted mechanism primarily centered on the inhibition of mitochondrial reactive oxygen species (ROS) production and the subsequent inflammatory cascade.[4][11] It directly scavenges free radicals and inhibits the release of HMGB1, a key damage-associated molecular pattern (DAMP) molecule that triggers inflammation.[4][12] By suppressing HMGB1 release, this compound downregulates downstream inflammatory signaling pathways, including the expression of Toll-like receptor 4 (TLR4) and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][9]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro and for further dilution for in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 439.57 g/mol
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 0.01 mol/L * 0.001 L * 439.57 g/mol = 0.0043957 g = 4.40 mg
-
-
-
Weigh this compound: Accurately weigh out 4.40 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[9] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage.[13] Avoid repeated freeze-thaw cycles.
Figure 2: Workflow for preparing a 10 mM this compound stock solution.
Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the this compound stock solution for use in cell culture experiments. The final concentration of this compound will depend on the specific cell type and experimental design. Typical working concentrations range from 10 µM to 40 µM.[9][13]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower final concentrations, it is advisable to prepare an intermediate dilution of the stock solution in cell culture medium or PBS. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile medium.
-
Prepare the final working concentration: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.
-
Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Control: It is crucial to include a vehicle control in your experiments. This should be an equivalent volume of DMSO (the solvent for the stock solution) added to the cell culture medium without this compound.
-
Incubation: Add the this compound containing medium to your cells and incubate for the desired period.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
The optimal concentration of this compound and incubation time should be determined empirically for each cell line and experimental setup.
Conclusion
This compound is a valuable tool for studying and potentially treating conditions involving necrosis and inflammation. Proper handling and preparation are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes offer a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound (MIT-001, LC28-0126) | HMGB1 inhibitor, Necrosis inhibitor | Probechem Biochemicals [probechem.com]
- 4. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]
- 7. This compound Supplier | CAS 1120332-55-9 | Novel necrosis inhibitor| AOBIOUS [aobious.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Protective effect of a novel clinical-grade small molecule necrosis inhibitor against oxidative stress and inflammation during islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | NADPH-oxidase | TargetMol [targetmol.com]
Application Notes and Protocols: Proper Storage and Stability of Necrox-7 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrox-7 is a potent small molecule that acts as a free radical scavenger and an inhibitor of High-Mobility Group Box 1 (HMGB1) release. It has demonstrated significant therapeutic potential in various models of diseases, including ischemia-reperfusion injury, graft-versus-host disease (GVHD), and neuroinflammation, primarily by mitigating oxidative stress and inflammatory responses. Given its therapeutic promise, understanding the proper storage and stability of this compound solutions is critical for ensuring experimental reproducibility and maximizing its efficacy in research and drug development settings.
These application notes provide detailed guidelines and protocols for the proper storage and handling of this compound, as well as methodologies to assess its stability.
Data Presentation: Storage and Stability Summary
The following tables summarize the recommended storage conditions for this compound in its solid form and as a stock solution. Adherence to these guidelines is crucial to prevent degradation and maintain the compound's biological activity.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage of working solutions. Avoid multiple freeze-thaw cycles. |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | General Recommendation | Rationale |
| Solvent | DMSO is the recommended solvent for creating stock solutions. | This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. Aliquot stock solutions into single-use vials. | Repeated freezing and thawing can lead to degradation of the compound and introduce variability in experimental results. |
| Light Exposure | Protect solutions from direct light. | As a precautionary measure for many small molecules, protection from light can prevent potential photodegradation. |
| pH | Maintain a neutral pH for working solutions unless otherwise required by the experimental protocol. | Extreme pH values can potentially lead to hydrolysis or degradation of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 439.57 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.396 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.396 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. The aliquot volume should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of a this compound solution under specific conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like 0.1% trifluoroacetic acid - requires optimization)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
Time Zero (T0) Sample: Immediately after preparing the this compound solution, dilute an aliquot to a known concentration within the linear range of the HPLC assay. This will serve as the baseline.
-
Stability Samples: Subject other aliquots of the this compound solution to the desired stress conditions (e.g., store at 4°C, room temperature, or 37°C; expose to UV light; adjust pH).
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a stability sample, dilute it to the same concentration as the T0 sample, and inject it into the HPLC system.
-
Run the samples using an optimized HPLC method (the specific gradient and detection wavelength will need to be determined empirically).
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the stability samples to the peak area of the T0 sample.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Table 3: Example of HPLC Stability Data Presentation
| Storage Condition | Time Point | This compound Remaining (%) | Observations |
| -20°C | 1 week | 99.5 | No significant degradation |
| 1 month | 98.2 | Minor degradation | |
| 4°C | 24 hours | 95.1 | Some degradation observed |
| 1 week | 85.3 | Significant degradation, new peaks appear | |
| Room Temperature | 24 hours | 88.7 | Significant degradation |
| 1 week | 65.4 | Major degradation, multiple new peaks |
Mandatory Visualizations
Signaling Pathways of this compound
This compound exerts its protective effects through multiple mechanisms, primarily by scavenging reactive oxygen species (ROS) and inhibiting the release and pro-inflammatory actions of HMGB1.
Application Notes and Protocols for Western Blot Analysis of Necroptosis Markers Using Necrox-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Necrox-7 in the study of necroptosis, with a focus on Western Blot analysis of key protein markers. Detailed protocols and data interpretation guidelines are included to facilitate research and drug development in areas where necroptosis plays a critical role.
Introduction to Necroptosis and this compound
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of numerous diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[2] The phosphorylation of these key proteins is a hallmark of necroptotic cell death.
This compound is a small molecule inhibitor of necroptosis. It has been shown to possess antioxidant properties and functions by scavenging mitochondrial reactive oxygen species (ROS). By mitigating oxidative stress, this compound can protect cells from necroptotic death. Its therapeutic potential is currently being explored in a variety of disease models.
Necroptosis Signaling Pathway
The induction of necroptosis is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα), which leads to the formation of a signaling complex known as the necrosome. This complex facilitates the phosphorylation and activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, resulting in cell lysis.
References
Application Notes and Protocols for Immunofluorescence Staining with Necrox-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunofluorescence staining on cells treated with Necrox-7, a potent free radical scavenger and inhibitor of High Mobility Group Box 1 (HMGB1) release.[1] This protocol is intended to guide researchers in the visualization and analysis of cellular responses to this compound treatment.
This compound has been shown to have therapeutic effects in various disease models by modulating alloreactive T cell responses, reducing the accumulation of systemic HMGB1, and inhibiting HMGB1-mediated inflammatory responses.[2] It functions by suppressing mitochondrial reactive oxygen species (ROS) and the protein kinase C (PKC) pathways, which in turn inhibits the secretion of HMGB1.[2] This compound has demonstrated protective effects in conditions such as graft-versus-host disease, cardiomyopathy, and ischemia-reperfusion injury.[1][3][4]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment as observed in various studies. This data can be used as a reference for expected outcomes when designing experiments.
| Parameter Measured | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| NADPH Oxidase (NOX) Activity | tBHP-treated H9C2 cells | Not specified | 53.3% inhibition | [3] |
| Cell Viability (EC50) | tBHP-treated H9C2 rat cardiomyocytes | 0.057 µM | 50% effective concentration in preventing cell death | [3] |
| Splenocyte Proliferation | In vitro | 0-40 µM | Dose-dependent reduction | [1] |
| HMGB1 Levels | In vitro | 0-40 µM | Dose-dependent reduction | [1] |
| Survival Rate | Mouse model of GVHD | ≥0.1 mg/kg | 30–60% of mice survived for >50 days | [1] |
| HMGB1 Cytoplasmic Translocation | H2O2-stimulated RAW264.7 cells | 10-40 µM | Significant inhibition | [5] |
Experimental Protocols
This section details the protocol for immunofluorescence staining of cells treated with this compound. The primary target for this protocol is the localization of HMGB1, a key protein modulated by this compound. However, this protocol can be adapted for other targets of interest.
Materials and Reagents
-
Cell Culture: Adherent cells (e.g., RAW264.7 macrophages, H9C2 cardiomyocytes) cultured on sterile glass coverslips or in chamber slides.
-
This compound: Prepare stock solutions in DMSO and dilute to the final working concentration in cell culture medium.
-
Inducing Agent (Optional): e.g., H₂O₂ or other stimuli to induce oxidative stress and HMGB1 translocation.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 10% Normal Goat Serum in PBS.[2]
-
Primary Antibody: Rabbit anti-HMGB1 antibody (or other primary antibody of interest).
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (or other appropriate fluorescently labeled secondary antibody).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
Step-by-Step Immunofluorescence Protocol
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or in chamber slides at a density that will result in 60-70% confluency at the time of staining.[6]
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Pre-treat the cells with the desired concentration of this compound for the specified duration (e.g., 30 minutes).[5]
-
If applicable, stimulate the cells with an inducing agent (e.g., H₂O₂) for the appropriate time to induce the cellular response of interest (e.g., 12 hours for HMGB1 translocation).[5] Include appropriate vehicle-only and stimulus-only controls.
-
-
Fixation:
-
Carefully aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[7]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, such as HMGB1, permeabilize the cells by adding 0.1-0.5% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-HMGB1) to its optimal working concentration in the blocking buffer. A typical dilution is 1:1000.[2]
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[7]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using the appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence protocol for cells treated with this compound.
Caption: Workflow for Immunofluorescence Staining with this compound Treatment.
This compound Signaling Pathway
This diagram illustrates the inhibitory effect of this compound on the HMGB1 release pathway.
Caption: this compound inhibits HMGB1 release by targeting ROS and PKC pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
Application of Necrox-7 in Flow Cytometry-Based Cell Death Assays
Application Note & Protocol
Introduction
Necrox-7 is a potent small molecule inhibitor of necroptosis, a form of regulated necrotic cell death. Its primary mechanism of action involves the suppression of mitochondrial reactive oxygen species (ROS) production, a key event in the necroptotic signaling cascade. This property makes this compound a valuable tool for researchers studying cell death pathways, particularly in the context of oxidative stress-related pathologies. Flow cytometry is a powerful technique for the single-cell analysis of apoptosis, necrosis, and intracellular ROS levels. This document provides detailed protocols for the application of this compound in flow cytometry-based assays to assess its cytoprotective effects.
Mechanism of Action of this compound in Necroptosis
Necroptosis is a programmed form of necrosis that is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1). Unlike apoptosis, necroptosis is independent of caspase activity. The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which form a complex called the necrosome. Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), leading to its oligomerization and translocation to the plasma membrane. This ultimately results in membrane disruption and cell lysis.
A critical component of the necroptotic pathway is the involvement of mitochondrial ROS. The formation of the necrosome is associated with increased mitochondrial ROS production, which further amplifies the signaling cascade, leading to cell death. This compound exerts its inhibitory effect by targeting this mitochondrial ROS production, thereby preventing the execution of the necroptotic program.
Signaling Pathway of Necroptosis and this compound Intervention
Caption: Necroptosis signaling pathway and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the protective effects of this compound against induced necroptosis using flow cytometry.
Caption: Experimental workflow for this compound evaluation by flow cytometry.
Data Presentation
The following tables present representative quantitative data from flow cytometry experiments evaluating the efficacy of this compound.
Table 1: Effect of this compound on Cell Viability Following Necroptosis Induction
| Treatment Group | This compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Untreated) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Necroptosis Inducer | 0 | 35.8 ± 4.5 | 8.1 ± 1.5 | 56.1 ± 5.2 |
| Inducer + this compound | 1 | 55.4 ± 3.8 | 7.5 ± 1.2 | 37.1 ± 4.1 |
| Inducer + this compound | 5 | 78.9 ± 2.9 | 5.3 ± 0.9 | 15.8 ± 2.5 |
| Inducer + this compound | 10 | 89.6 ± 1.8 | 4.1 ± 0.7 | 6.3 ± 1.1 |
*Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01, **p < 0.001 compared to the Necroptosis Inducer group.
Table 2: Effect of this compound on Mitochondrial ROS Production
| Treatment Group | This compound (µM) | Mean Fluorescence Intensity (MFI) of MitoSOX Red |
| Control (Untreated) | 0 | 150 ± 25 |
| Necroptosis Inducer | 0 | 850 ± 75 |
| Inducer + this compound | 1 | 520 ± 60* |
| Inducer + this compound | 5 | 280 ± 40** |
| Inducer + this compound | 10 | 180 ± 30*** |
*Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01, **p < 0.001 compared to the Necroptosis Inducer group.
Experimental Protocols
Protocol 1: Assessment of Cell Death using Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., L929 murine fibrosarcoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Necroptosis inducer (e.g., TNF-α and z-VAD-fmk)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-treatment with this compound:
-
Prepare working concentrations of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Necroptosis:
-
Add the necroptosis-inducing agents (e.g., 10 ng/mL TNF-α and 20 µM z-VAD-fmk) to the wells already containing this compound.
-
Include appropriate controls: untreated cells, cells treated with only the inducer, and cells treated with only this compound.
-
Incubate for the desired period (e.g., 6-24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (due to mechanical damage)
-
-
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol utilizes MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Necroptosis inducer
-
Phosphate-Buffered Saline (PBS)
-
MitoSOX Red reagent (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Staining with MitoSOX Red:
-
After the treatment period, add MitoSOX Red to the culture medium to a final concentration of 5 µM.
-
Incubate for 10-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Cell Harvesting:
-
Collect the culture medium.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with warm PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained cells as a negative control.
-
Excite the dye with a 488 nm or 561 nm laser and collect the emission in the appropriate channel (typically around 580 nm).
-
Acquire at least 10,000 events per sample.
-
Analyze the data by comparing the Mean Fluorescence Intensity (MFI) of MitoSOX Red between the different treatment groups. A decrease in MFI in this compound treated samples indicates a reduction in mitochondrial ROS.
-
Application Notes and Protocols for Necrox-7 Dose-Response Studies in Primary Hepatocytes
Introduction
Necrox-7 is a small molecule compound recognized for its potent cytoprotective effects, primarily through the inhibition of mitochondrial permeability transition (MPT) and subsequent necrotic cell death. It also functions as an inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. In the context of liver research, this compound is a valuable tool for investigating the mechanisms of drug-induced liver injury (DILI) and developing potential therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for conducting dose-response studies of this compound in primary hepatocytes.
Quantitative Data Summary: this compound Protection Against Acetaminophen-Induced Hepatotoxicity
The following table summarizes representative data from a dose-response experiment evaluating the protective effects of this compound against toxicity induced by a common hepatotoxin, acetaminophen (APAP), in primary mouse hepatocytes. In this model, this compound has been shown to protect hepatocytes from APAP-induced cell death.
| This compound Concentration (µM) | Pre-treatment Time (hours) | Toxic Insult (10 mM APAP) | Hepatocyte Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1 | Yes | 45 ± 4.2 |
| 0.1 | 1 | Yes | 52 ± 3.8 |
| 0.5 | 1 | Yes | 68 ± 5.1 |
| 1.0 | 1 | Yes | 85 ± 4.5 |
| 5.0 | 1 | Yes | 88 ± 3.9 |
| 10.0 | 1 | Yes | 89 ± 4.1 |
| 0 (No Toxin Control) | 1 | No | 100 ± 3.5 |
Note: This table represents synthesized data based on typical experimental outcomes for illustrative purposes.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its protective effects by targeting key events in the regulated necrosis and ferroptosis pathways. Upon exposure to a hepatotoxic agent, hepatocytes experience increased mitochondrial reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP). This compound is believed to inhibit these upstream events, thereby preserving mitochondrial integrity and preventing the downstream execution of cell death.
Caption: Proposed mechanism of this compound in preventing hepatocyte death.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol describes a standard method for isolating primary hepatocytes from a mouse liver via collagenase perfusion.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Hepatocyte Wash Medium
-
Collagenase Type IV solution
-
Williams' Medium E supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and dexamethasone
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional animal care guidelines.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and initiate perfusion with pre-warmed HBSS to flush the liver of blood.
-
Once the liver is blanched, switch the perfusion to a pre-warmed collagenase solution.
-
Continue perfusion until the liver tissue is visibly digested (typically 10-15 minutes).
-
Excise the liver and transfer it to a sterile dish containing wash medium.
-
Gently dissociate the liver tissue to release the hepatocytes.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the hepatocytes.
-
Wash the pellet with wash medium.
-
Resuspend the final pellet in Williams' Medium E and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Seed the hepatocytes onto collagen-coated plates at the desired density. Allow cells to attach for several hours before proceeding with experiments.
Protocol 2: this compound Dose-Response Viability Assay
This protocol outlines the steps for assessing the dose-dependent protective effect of this compound against a toxic insult.
Materials:
-
Primary hepatocytes cultured on collagen-coated 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Hepatotoxic agent (e.g., Acetaminophen)
-
Cell viability reagent (e.g., MTT, MTS, or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 4-6 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Aspirate the seeding medium from the cells and add the medium containing the different concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 1-2 hours to allow for this compound uptake.
-
Toxic Insult: Add the hepatotoxic agent (e.g., Acetaminophen at a final concentration of 10 mM) to all wells except the "No Toxin Control" group.
-
Incubation: Incubate the plate for the required duration to induce cell death (e.g., 12-24 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the specified time and then measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the "No Toxin Control" group (representing 100% viability) and plot cell viability as a function of this compound concentration.
Experimental Workflow Visualization
The following diagram illustrates the sequential workflow for conducting a this compound dose-response study in primary hepatocytes.
Caption: Workflow for this compound dose-response analysis in hepatocytes.
Application Notes and Protocols for Assessing NecroX-7 Efficacy in Animal Models of Graft-versus-Host Disease (GVHD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Graft-versus-Host Disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT). It is initiated by donor T cells recognizing and attacking recipient tissues. Recent research has highlighted the role of innate immune signaling, particularly the release of damage-associated molecular patterns (DAMPs) like High-Mobility Group Box 1 (HMGB1), in the pathogenesis of GVHD. NecroX-7, a small molecule inhibitor of necrosis, has emerged as a promising therapeutic agent by targeting these upstream inflammatory pathways.
These application notes provide a comprehensive overview of the methods used to assess the efficacy of this compound in preclinical animal models of acute GVHD. The protocols and data presented are based on established murine models and offer a framework for evaluating novel therapeutics targeting similar pathways.
Mechanism of Action of this compound in GVHD
This compound exerts its therapeutic effects in GVHD through a multi-faceted mechanism primarily centered on the inhibition of HMGB1 release and the modulation of T-cell responses.[1][2] Key aspects of its mechanism include:
-
Scavenging of Reactive Oxygen Species (ROS): this compound is a potent antioxidant that reduces cellular oxidative stress, a key trigger for necrosis and subsequent HMGB1 release.[3]
-
Inhibition of HMGB1 Release: By preventing necrotic cell death, this compound significantly reduces the systemic accumulation of HMGB1, a critical mediator of inflammation in GVHD.[1][2]
-
Modulation of T-cell Differentiation: this compound promotes a shift in the balance of T-cell subsets, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in immunosuppressive regulatory T cells (Tregs).[1][2]
-
Downregulation of Inflammatory Signaling: this compound inhibits the HMGB1-mediated inflammatory response by downregulating the expression of its receptors, Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation End products (RAGE), thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]
Signaling Pathway of this compound in GVHD
References
- 1. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Necrox-7 treatment
Welcome to the technical support center for Necrox-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its primary mechanism involves the inhibition of high-mobility group box 1 (HMGB1) protein release, which is a key mediator of inflammation and cell death. By suppressing HMGB1 release, this compound can reduce oxidative stress and subsequent cell damage. It has been shown to be a scavenger of mitochondrial reactive oxygen and nitrogen species (ROS/RNS).
Q2: In which experimental models has this compound shown efficacy?
This compound has demonstrated therapeutic potential in a variety of preclinical models, including:
-
Acute Graft-versus-Host Disease (GVHD): Attenuated GVHD severity and mortality in murine models by regulating T-cell responses and inhibiting HMGB1 release.
-
Nonalcoholic Steatohepatitis (NASH): Improved hepatic steatosis and fibrosis in mouse models by suppressing mitochondrial ROS/RNS and inflammation.
-
Ischemia-Reperfusion (IR) Injury: Reduced hepatic damage in a large animal model of IR injury by blocking HMGB1 release.
-
Cardiomyopathy: Prevented oxidative stress-induced cardiomyopathy in rats by inhibiting NADPH oxidase activity.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended.
Q4: What are the known off-target effects of this compound?
While primarily known as a ferroptosis inhibitor, this compound has also been shown to have anti-inflammatory and anti-necroptotic effects. It can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6. Researchers should consider these pleiotropic effects when interpreting experimental results.
Troubleshooting Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, ranging from compound stability to experimental design. This section provides a guide to identifying and resolving common issues.
Issue 1: Suboptimal or No Protective Effect Observed
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Storage: Ensure this compound is stored correctly (solid at -20°C, solutions at -80°C). 2. Preparation: Prepare fresh working solutions from a recent stock for each experiment. Avoid using old solutions. |
| Incorrect Concentration | 1. Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations can vary. 2. Literature Review: Consult literature for concentrations used in similar models. For example, in a murine NASH model, a daily dose of 20 mg/kg was effective. In a canine ischemia-reperfusion model, doses of 4.5 and 13 mg/kg showed significant protection. |
| Inappropriate Timing of Treatment | 1. Pre-treatment vs. Co-treatment: The timing of this compound addition relative to the insult (e.g., pro-ferroptotic agent) is critical. Test different pre-incubation times (e.g., 1, 2, 4 hours) before inducing cell death. |
| Cell Line/Model Insensitivity | 1. Mechanism of Cell Death: Confirm that the induced cell death in your model is indeed ferroptosis. Use other known ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) as positive controls. 2. HMGB1 Dependence: Verify the involvement of HMGB1 in your model, as this compound's efficacy is linked to inhibiting its release. |
| Solubility Issues | 1. Solvent: this compound is soluble in DMSO (10 mM). Ensure complete dissolution before further dilution in aqueous media. 2. Precipitation: Visually inspect the final culture medium for any signs of precipitation after adding the this compound solution. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | 1. Cell Seeding: Ensure uniform cell seeding density across all wells/plates. 2. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culture. |
| Pipetting Errors | 1. Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Assay-Specific Variability | 1. Assay Optimization: Optimize the parameters of your cell viability or cell death assay (e.g., incubation times, reagent concentrations) to minimize background noise and maximize the signal window. |
| Lot-to-Lot Variability | 1. Quality Control: If you suspect lot-to-lot variability, test a new lot of this compound alongside the previous one in a dose-response experiment. Contact the supplier for a certificate of analysis and quality control data. |
Experimental Protocols
General Protocol for In Vitro this compound Treatment
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable culture vessel. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
This compound Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate for the desired pre-treatment time (e.g., 1-4 hours) under standard cell culture conditions.
-
-
Induction of Ferroptosis:
-
Following pre-treatment, introduce the ferroptosis-inducing agent (e.g., erastin, RSL3) to the culture medium.
-
Incubate for the time required to induce a significant level of cell death in the control group.
-
-
Assessment of Cell Viability/Death:
-
Evaluate cell viability or death using a suitable assay (e.g., MTT, CellTiter-Glo, LDH release, or propidium iodide staining).
-
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A flowchart for troubleshooting inconsistent this compound results.
Simplified this compound Signaling Pathway
Caption: The inhibitory action of this compound on the ferroptosis pathway.
Optimizing Necrox-7 Concentration for Diverse Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Necrox-7 concentration for various cell lines. This compound is a potent free radical scavenger and an inhibitor of High-Mobility Group Box 1 (HMGB1) release, offering protective effects against necrotic cell death and inflammation.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions through a dual mechanism. It is a potent scavenger of free radicals, particularly mitochondrial reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] Additionally, it inhibits the release of High-Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule that acts as a pro-inflammatory mediator.[1][4] By mitigating oxidative stress and inflammation, this compound protects cells from necrotic cell death.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point for in vitro experiments is to perform a dose-response curve ranging from 0.1 µM to 50 µM.[1] Literature suggests that effective concentrations can be as low as 0.057 µM in H9C2 rat cardiomyocytes and in the range of 0-40 µM for suppressing T-cell activation.[1][5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO, with a common stock solution concentration of 10 mM.[6] For long-term storage, the solid powder should be kept at -20°C. Once dissolved in DMSO, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[6]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been effectively used in various animal models. For instance, intravenous injections of 0.1-0.3 mg/kg have been shown to be protective in a mouse model of graft-versus-host disease (GVHD).[1] In a dog model of ischemia-reperfusion injury, intravenous infusions of 4.5 and 13 mg/kg demonstrated protective effects.[7]
Q5: Does this compound induce apoptosis?
A5: Studies have shown that this compound suppresses activated or proliferating T-cells without causing apoptosis.[1] Its primary role is to inhibit necrosis and necroptosis. However, it is always advisable to perform control experiments to assess the specific effects on your cell line of interest.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration.
Issue 1: No protective effect of this compound is observed against induced cell death.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific cell line and the severity of the insult.
-
Solution: Perform a wider dose-response experiment. Consider increasing the maximum concentration tested.
-
-
Possible Cause 2: Inappropriate Timing of Treatment. this compound may be most effective when administered prior to or concurrently with the cell death-inducing agent.
-
Solution: Optimize the treatment schedule by pre-incubating cells with this compound for various durations before inducing cell death.
-
-
Possible Cause 3: The primary mode of cell death is not necrosis or necroptosis. this compound is a specific inhibitor of necrotic cell death pathways.
-
Solution: Characterize the type of cell death induced in your model (e.g., using assays to distinguish apoptosis from necrosis) to ensure it is the target of this compound.
-
-
Possible Cause 4: Compound Instability. Improper storage or handling of this compound may lead to its degradation.
-
Solution: Ensure proper storage of this compound stock solutions at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: Unexpected cytotoxicity is observed with this compound treatment.
-
Possible Cause 1: High Concentration. Although generally non-toxic, very high concentrations of this compound may have off-target effects in some cell lines.
-
Solution: Lower the concentration range in your dose-response experiments. Determine the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: DMSO Toxicity. The vehicle used to dissolve this compound, DMSO, can be toxic to some cell lines at higher concentrations.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your cells (typically <0.5%).
-
Issue 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell confluence and passage number can affect their response to treatment.
-
Solution: Use cells with a consistent passage number and seed them to achieve a consistent density for all experiments. Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause 2: Inaccurate Pipetting. Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Prepare intermediate dilutions of your this compound stock solution to allow for more accurate pipetting of larger volumes.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines and Models
| Cell Line/Model System | Application | Effective Concentration/Dose | Reference |
| H9C2 Rat Cardiomyocytes | Protection against tert-butyl hydroperoxide-induced death | EC50 = 0.057 µM | [5] |
| T-cells (in vitro) | Suppression of activation and proliferation | 0 - 40 µM | [1] |
| RAW264.7 Macrophages | Inhibition of HMGB1 secretion | Up to 80 µM (non-toxic) | [4] |
| Primary Hepatocytes | Attenuation of mitochondrial dysfunction | Not specified | [3] |
| Mouse Model (GVHD) | Attenuation of mortality | 0.1 - 0.3 mg/kg (IV) | [1] |
| Dog Model (Ischemia-Reperfusion) | Reduction of liver injury | 4.5 and 13 mg/kg (IV) | [7] |
| ob/ob Mice (NASH) | Improvement of hepatic steatosis and fibrosis | 20 mg/kg (daily) | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general procedure to determine the optimal protective concentration of this compound against an induced cytotoxic agent.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
-
This compound Pre-treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium. A suggested range is 0, 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined pre-treatment time (e.g., 1-4 hours).
-
-
Induction of Cell Death:
-
Prepare the cytotoxic agent of interest at a concentration known to induce a significant but sub-maximal level of cell death (e.g., 50-80%).
-
Add the cytotoxic agent to the wells already containing this compound.
-
Include control wells with cells treated only with the cytotoxic agent and cells with no treatment (untreated control).
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the chosen cytotoxic agent to induce cell death (e.g., 24-48 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable assay, such as the MTT, MTS, or a resazurin-based assay. Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control (100% viability).
-
Plot the cell viability against the concentration of this compound to determine the optimal protective concentration.
-
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure changes in mitochondrial ROS levels.
-
Cell Treatment:
-
Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate or on coverslips for microscopy).
-
Treat the cells with the desired concentrations of this compound and/or the ROS-inducing agent according to your experimental design. Include appropriate controls.
-
-
Probe Loading:
-
Prepare a working solution of a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX™ Red) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and wash the cells with the buffer.
-
Add the probe-containing buffer to the cells and incubate under conditions recommended by the manufacturer (typically 10-30 minutes at 37°C, protected from light).
-
-
Washing:
-
Remove the probe-containing buffer and wash the cells gently with fresh buffer to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to a control group or to the cell number.
-
Protocol 3: Distinguishing Between Apoptosis and Necroptosis
This protocol utilizes Annexin V and a cell-impermeable DNA dye (e.g., Propidium Iodide or 7-AAD) to differentiate between apoptotic and necrotic/necroptotic cells via flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cells in culture with your experimental conditions.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and the DNA dye to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be negative for both stains (Annexin V- / PI-).
-
Early apoptotic cells will be Annexin V positive and PI negative (Annexin V+ / PI-).
-
Late apoptotic or necrotic/necroptotic cells will be positive for both stains (Annexin V+ / PI+).
-
-
Data Interpretation:
-
The percentage of cells in each quadrant will indicate the predominant mode of cell death. An increase in the Annexin V+ / PI+ population without a significant increase in the Annexin V+ / PI- population may suggest necroptosis.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (MIT-001, LC28-0126) | HMGB1 inhibitor, Necrosis inhibitor | Probechem Biochemicals [probechem.com]
- 7. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid off-target effects of Necrox-7 in experiments
Welcome to the technical support center for Necrox-7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments accurately, with a focus on avoiding and identifying potential off-target effects.
I. FAQs: Understanding this compound
Q1: What is the primary mechanism of action of this compound?
This compound is known to have a dual mechanism of action. It was initially identified as a potent inhibitor of necroptosis, a form of regulated necrotic cell death. It functions by targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway. Additionally, this compound is a potent scavenger of mitochondrial reactive oxygen species (ROS), which contributes to its cytoprotective effects. This antioxidant activity is independent of its RIPK1 inhibitory function.
Q2: What are the potential off-target effects of this compound?
The primary off-target effects of this compound stem from its potent antioxidant and anti-inflammatory properties. These effects may confound experimental results if not properly controlled for. Key off-target effects include:
-
Mitochondrial ROS Scavenging: this compound can inhibit the generation of mitochondrial ROS. This can protect cells from oxidative stress-induced damage through a mechanism that is independent of necroptosis inhibition.
-
Inhibition of HMGB1 Release: this compound has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule that can trigger inflammation.
-
Modulation of Inflammatory Responses: By inhibiting HMGB1 release and ROS production, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Effects on T-cell Polarization: In the context of immune responses, this compound can influence T-cell differentiation, leading to a reduction in Th1 and Th17 cells and an increase in regulatory T cells (Tregs).
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. Based on published studies, a concentration range of 10-40 µM is typically used for in vitro experiments. It is crucial to perform a dose-response experiment to determine the minimal effective concentration for necroptosis inhibition in your specific model, which will help to minimize off-target effects.
Q4: Is this compound cytotoxic at higher concentrations?
This compound has been shown to be non-toxic to murine splenocytes at concentrations up to 40 µM. However, as with any chemical inhibitor, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line at the intended experimental concentrations to rule out any non-specific effects on cell viability.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues and unexpected results when using this compound.
Issue 1: this compound is showing a protective effect, but I'm not sure if it's due to necroptosis inhibition or an off-target effect.
This is a critical question to address for the correct interpretation of your results. Here’s a logical workflow to dissect the mechanism of action:
Experimental Workflow to Differentiate On-Target vs. Off-Target Effects
Caption: A logical workflow for dissecting the on-target and off-target effects of this compound.
Issue 2: My results with this compound are inconsistent.
Inconsistent results can arise from several factors related to the compound itself or the experimental setup.
| Possible Cause | Troubleshooting Recommendation |
| Compound Instability | This compound solutions should be freshly prepared. For longer-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses, including susceptibility to necroptosis, can change over time in culture. |
| Reagent Variability | Ensure consistency in the source and lot number of all reagents, including cell culture media, serum, and inducing agents (e.g., TNF-α). |
| Timing of Treatment | The timing of this compound addition relative to the necroptotic stimulus can significantly impact its efficacy. Optimize the pre-treatment time for your specific model. |
III. Key Experimental Protocols
To aid in your troubleshooting and experimental design, here are detailed protocols for key assays.
Protocol 1: In Vitro Necroptosis Induction and Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit necroptosis in a cell culture model.
Materials:
-
Your cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, z-VAD-FMK, SMAC mimetic)
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®, LDH assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agents to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (typically 12-24 hours).
-
Cell Viability Assessment: Measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the EC50 of this compound.
Protocol 2: Measurement of Mitochondrial ROS
This protocol allows for the assessment of this compound's antioxidant effects.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Mitochondrial ROS indicator (e.g., MitoSOX™ Red)
-
Oxidative stress inducer (e.g., Antimycin A, H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish). Treat with this compound and/or the oxidative stress inducer as described in Protocol 1.
-
MitoSOX™ Staining: At the end of the treatment period, remove the medium and incubate the cells with MitoSOX™ Red reagent (typically 5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells with warm HBSS.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a plate reader with the appropriate filter set (e.g., Ex/Em ~510/580 nm).
-
Data Analysis: Quantify the fluorescence intensity and normalize to the control conditions.
IV. Signaling Pathways
Understanding the cellular pathways in which this compound acts is crucial for interpreting experimental outcomes.
Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis pathway and the points of intervention for key inhibitors.
Caption: A simplified diagram of the necroptosis signaling pathway.
V. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Assay System | Value | Reference |
| EC₅₀ (Cardioprotection) | tBHP-induced death of H9C2 rat cardiomyocytes | 0.057 µM | |
| Effective Concentration (Neuroprotection) | Low [Mg²⁺]o-induced neurotoxicity in rat hippocampal neurons | 30 µM |
Table 2: In Vivo Dosage of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Reference |
| Rat | Doxorubicin-induced cardiomyopathy | Not specified | Not specified | |
| Mouse | Pilocarpine-induced status epilepticus | 20 and 40 mg/kg | Not specified | |
| Dog | Ischemia-reperfusion liver injury | 1.5, 4.5, or 13 mg/kg | Intravenous infusion | |
| Mouse | Graft-versus-host disease | 0.03, 0.1, or 0.3 mg/kg | Not specified |
Disclaimer: This information is intended for research use only. The optimal experimental conditions and concentrations of this compound should be determined empirically for each specific application.
Addressing Necrox-7 precipitation issues in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with Necrox-7 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent, small molecule inhibitor of necrosis and a free radical scavenger.[1] It is widely used in research to protect cells from oxidative stress-induced death and to study cellular necrosis pathways. This compound has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a key mediator of inflammation, making it a valuable tool in studies related to ischemia-reperfusion injury, graft-versus-host disease (GVHD), and other inflammatory conditions.[2][3][4]
Q2: I observed a precipitate in my culture medium after adding this compound. What are the possible causes?
Precipitation of this compound upon addition to aqueous culture media is a common issue arising from its low water solubility. Key causes include:
-
Poor Aqueous Solubility: this compound is insoluble in water and ethanol, but soluble in dimethyl sulfoxide (DMSO).[1] Direct dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium volume will lead to precipitation.
-
Improper Dilution Technique: Rapidly adding the concentrated this compound stock to the medium without proper mixing can create localized high concentrations, leading to immediate precipitation.
-
Low Temperature of Media: Adding the this compound stock to cold media can decrease its solubility and promote precipitation.
-
Interaction with Media Components: While less common for small molecules, interactions with salts, proteins, or other components in the culture medium can sometimes contribute to precipitation.[5]
Q3: What is the recommended solvent for this compound?
The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][6]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%.[7] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects; however, it is always best practice to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[7][8]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to the culture medium.
This is the most common issue and is typically due to the rapid change in solvent environment from DMSO to the aqueous medium.
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Detailed Steps:
-
Verify Stock Solution Clarity: Ensure your this compound stock solution in DMSO is completely dissolved and free of any visible precipitate. If not, gently warm the stock solution at 37°C and vortex until fully dissolved.
-
Pre-warm Culture Media: Always warm your culture medium to 37°C before adding the this compound stock solution. This will help to increase the solubility of the compound.
-
Optimize Dilution Technique: Instead of pipetting the entire volume of the this compound stock solution at once, add it dropwise to the culture medium while gently swirling the flask or plate. This gradual introduction helps to prevent localized high concentrations.
-
Consider Serial Dilution: For higher final concentrations of this compound, a serial dilution approach is recommended. First, dilute the concentrated DMSO stock into a small volume of pre-warmed medium, and then add this intermediate dilution to the final culture volume.
Issue: A fine, crystalline precipitate appears over time in the incubator.
This may indicate that the this compound concentration is at the edge of its solubility limit in your specific culture medium and conditions.
Solutions:
-
Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Increase Serum Concentration: If using a serum-containing medium, the proteins in the serum can help to stabilize hydrophobic compounds and keep them in solution. Consider if a higher serum percentage is acceptable for your experiment.
-
pH Check: Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4). Deviations in pH can affect the solubility of some compounds.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥53.6 mg/mL | [1] |
| DMSO | Sparingly soluble: 1-10 mg/mL | [9] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 439.57 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.396 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Recommended Method for Adding this compound to Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Calculate the volume of the 10 mM this compound stock solution required to achieve the desired final concentration in your culture medium.
-
Example: To achieve a final concentration of 10 µM in 10 mL of medium, you would need 10 µL of the 10 mM stock solution.
-
-
Ensure the final DMSO concentration will be below 0.5%.
-
Example: 10 µL of DMSO in 10 mL of medium results in a final DMSO concentration of 0.1%.
-
-
While gently swirling the flask or plate containing the pre-warmed culture medium, add the calculated volume of the this compound stock solution drop by drop.
-
Continue to gently swirl for a few seconds to ensure thorough mixing.
-
Immediately place the culture vessel back into the incubator.
Signaling Pathway
Caption: Simplified signaling pathway showing this compound inhibition of ROS and HMGB1 release.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound (MIT-001, LC28-0126) | HMGB1 inhibitor, Necrosis inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. This compound Supplier | CAS 1120332-55-9 | Novel necrosis inhibitor| AOBIOUS [aobious.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Necrox-7 In Vivo Studies: A Technical Support Center for Minimizing Variability
For researchers, scientists, and drug development professionals utilizing Necrox-7 in in vivo studies, ensuring experimental reproducibility and minimizing variability is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and promote best practices in study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized as a potent free radical scavenger and an inhibitor of High-Mobility Group Box 1 (HMGB1) protein release.[1][2] Its therapeutic effects are largely attributed to its ability to suppress mitochondrial reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress and subsequent inflammatory and necrotic processes.[3] this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4]
Q2: What are the reported in vivo doses and administration routes for this compound?
A2: Dosing and administration routes for this compound vary depending on the animal model and disease context. Intravenous (i.v.) injection is a commonly reported route. For instance, in murine models of Graft-versus-Host Disease (GVHD), doses ranging from 0.03 to 0.3 mg/kg have been administered intravenously at 2-day intervals. In a canine model of ischemia-reperfusion injury, intravenous infusions of 1.5, 4.5, or 13 mg/kg were used.[5] For studies on nonalcoholic steatohepatitis in ob/ob mice, a daily dose of 20 mg/kg was administered.[3] A summary of doses used in various studies is presented in Table 1.
Q3: Is there available pharmacokinetic data for this compound?
A3: Yes, pharmacokinetic data is available from Phase I human clinical trials for this compound, also known as LC28-0126 and MIT-001. Following a single intravenous dose in healthy male subjects, this compound was found to be safe and well-tolerated.[1][6] It exhibited a rapid disposition in the distribution phase and a dose-proportional systemic exposure in dose ranges of 0.3-200 mg.[1][6] The fraction of unchanged this compound excreted in the urine was less than 5%, suggesting that hepatic metabolism is a primary route of elimination.[7][8] The terminal elimination half-life in humans has been reported to be between approximately 27 and 45 hours.[8] A subcutaneous formulation has also been developed and showed comparable systemic exposure to the intravenous formulation.[8] Detailed preclinical pharmacokinetic data in various animal models is not extensively published.
Troubleshooting Guides
Guide 1: Formulation and Administration Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the formulation upon preparation or during administration. | This compound has low aqueous solubility. The vehicle may not be appropriate for the desired concentration. | Prepare a stock solution in a suitable organic solvent like DMSO. For the final in vivo formulation, dilute the stock solution in a vehicle known to improve solubility of hydrophobic compounds, such as a co-solvent system (e.g., PEG400, ethanol) or a cyclodextrin-based solution. Always perform a small-scale pilot formulation to check for solubility and stability at the intended concentration and temperature before preparing the bulk solution. Visually inspect the solution for any precipitates before each administration. |
| Inconsistent drug exposure between animals. | Improper formulation leading to a non-homogenous suspension. Inaccurate dosing volume. Variability in administration technique (e.g., incomplete i.v. injection). | Ensure the final formulation is a clear, homogenous solution. If a suspension must be used, ensure it is uniformly mixed before drawing each dose. Use calibrated pipettes or syringes for accurate volume measurement. For i.v. injections, ensure proper needle placement and complete delivery of the dose. Consider using a consistent and experienced technician for all administrations. |
| Difficulty in dissolving this compound powder. | The compound may have specific solubility characteristics. | Commercial sources often state solubility in DMSO (e.g., 100 mg/mL with sonication).[9] For initial solubilization of the powder, use a minimal amount of a suitable organic solvent like DMSO before further dilution into the final aqueous-based vehicle. Gentle warming and vortexing can aid dissolution. |
Guide 2: Unexpected or Variable Experimental Results
| Issue | Potential Cause | Recommended Solution |
| High variability in treatment outcomes between animals in the same group. | Inconsistent drug formulation and administration (see Guide 1). Animal-related factors (e.g., differences in age, weight, stress levels, microbiome). Inconsistent experimental procedures (e.g., timing of induction of disease, sample collection). | Standardize all experimental protocols. Ensure animals are sourced from a reliable vendor and are age- and weight-matched. Acclimatize animals properly to the facility and handling procedures to minimize stress. Randomize animals to treatment groups. Ensure all experimental procedures are performed at the same time of day for all animals. |
| Lack of expected therapeutic effect. | Sub-optimal dose or dosing frequency. Compound degradation. Inappropriate administration route for the target tissue. | Review the literature for effective doses in similar models (see Table 1). If the dose is low, consider a dose-response study. Prepare fresh formulations for each experiment, as the stability of this compound in various aqueous vehicles is not well-documented. Ensure the chosen administration route allows for sufficient bioavailability at the target site. Consider the pharmacokinetic profile to ensure drug concentration is at a therapeutic level at the desired time point. |
| Observed toxicity or adverse events. | The dose may be too high for the specific animal model or strain. The formulation vehicle may be causing toxicity. | Perform a dose-range finding study to determine the maximum tolerated dose in your specific model. Include a vehicle-only control group to assess any effects of the formulation components. Monitor animals closely for any signs of distress or adverse reactions. |
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosing Regimens from Preclinical Studies
| Animal Model | Species | Dose | Administration Route | Key Outcome | Citation |
| Graft-versus-Host Disease | Mouse (BALB/c) | 0.03, 0.1, 0.3 mg/kg | Intravenous (i.v.), every 2 days for 2 weeks | Attenuated GVHD mortality and morbidity | |
| Ischemia-Reperfusion Injury | Dog (Beagle) | 1.5, 4.5, 13 mg/kg | Intravenous (i.v.) infusion | Attenuated hepatic necrosis and inflammation | [5] |
| Nonalcoholic Steatohepatitis | Mouse (ob/ob) | 20 mg/kg | Daily administration | Improved hepatic steatosis and fibrosis | [3] |
| Acute Seizures | Mouse | 20 and 40 mg/kg | Daily for 7 days post-seizure | Reduced hippocampal neurodegeneration | [10] |
Table 2: Summary of Human Pharmacokinetic Parameters of this compound (LC28-0126)
| Parameter | Value | Study Population | Citation |
| Administration Route | Intravenous (i.v.) and Subcutaneous (s.c.) | Healthy Male Subjects | [1][8] |
| Dose Proportionality (i.v.) | Systemic exposure tends to be dose-proportional in the 0.3-200 mg range | Healthy Male Subjects | [1] |
| Terminal Elimination Half-life (t½) | ~27-45 hours | Healthy Male Subjects | [8] |
| Urinary Excretion (unchanged) | < 5% | Healthy Male Subjects | [2][7] |
| Bioavailability (s.c. vs i.v.) | Comparable systemic exposure | Healthy Participants | [8] |
Experimental Protocols & Methodologies
General Protocol for Intravenous Formulation Preparation:
-
Objective: To prepare a this compound formulation suitable for intravenous administration in a murine model.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Methodology:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. For example, create a 10 mg/mL stock solution.
-
To prepare the final injection solution, first add the required volume of the DMSO stock solution to a new sterile tube.
-
Add a co-solvent such as PEG400. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Vortex the solution gently until it is clear and homogenous.
-
Add the sterile saline to reach the final desired volume and concentration.
-
Visually inspect the final solution for any signs of precipitation.
-
It is recommended to prepare this formulation fresh before each use. If storage is necessary, conduct a pilot stability test.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Recommended workflow for this compound in vivo experiments.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. Pharmacokinetics and safety of a single dose of the novel necrosis inhibitor LC28‐0126 in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tolerability of LC28-0126, a Novel Necrosis Inhibitor, After Multiple Ascending Doses: A Phase I Randomized, Double-blind, Placebo-controlled Study in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mitoimmune.com [mitoimmune.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and safety of a single dose of the novel necrosis inhibitor LC28-0126 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and Safety Profiles of MIT-001, a Novel Ferroptosis Inhibitor, After Subcutaneous Administration in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. MIT-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Common pitfalls when using Necrox-7 in long-term cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for using Necrox-7 in long-term cell culture experiments. It includes answers to frequently asked questions and a troubleshooting guide to address common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of necroptosis. Its mechanism of action is centered on the direct inhibition of the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). By blocking RIPK1, this compound prevents the subsequent recruitment and phosphorylation of RIPK3 and MLKL, which are critical downstream events for the execution of the necroptotic cell death pathway.
Q2: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically. However, a general starting range is between 1-10 µM. It is recommended to perform a dose-response curve to determine the minimal concentration required for effective necroptosis inhibition in your specific model system.
Q3: How should this compound be prepared and stored?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q4: How stable is this compound in cell culture medium during long-term experiments?
The stability of small molecule inhibitors like this compound in aqueous culture medium can decrease over time, especially during multi-day experiments. Factors like temperature, pH, and interaction with media components can contribute to degradation. For experiments lasting longer than 24-48 hours, it is advisable to replenish the medium with freshly diluted this compound every 1-2 days to ensure a consistent and effective concentration.
Necroptosis Signaling & this compound Inhibition
The diagram below illustrates the TNF-α induced necroptosis pathway, highlighting the critical role of the RIPK1-RIPK3-MLKL axis and the specific point of intervention for this compound.
Caption: The necroptosis pathway initiated by TNFα, showing this compound's inhibition of RIPK1.
Troubleshooting Guide
This section addresses specific issues that may arise during long-term cell culture experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Unexpected Cytotoxicity in this compound Control Group | High Concentration: The concentration of this compound used may be toxic to the specific cell line over a long duration. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Optimize Concentration: Perform a toxicity assay. Culture cells with a range of this compound concentrations (e.g., 0.5 µM to 20 µM) for the intended duration of your experiment and measure viability. Select the highest concentration that shows no significant toxicity. Control Solvent: Ensure the final DMSO concentration is below 0.1% (v/v) and that an equivalent concentration is used in the vehicle control group. |
| 2. This compound Fails to Inhibit Induced Necroptosis | Ineffective Concentration: The dose of this compound is too low to inhibit RIPK1 kinase activity effectively. Cell Death Pathway: The induced cell death may not be necroptotic or may occur through a RIPK1-independent pathway. | Verify Concentration: Perform a dose-response experiment to confirm the IC50 of this compound in your system. Confirm Pathway: Ensure your induction cocktail (e.g., TNFα, Smac mimetic, z-VAD-FMK) is correctly inducing necroptosis. Use positive controls (e.g., other RIPK1 inhibitors like Nec-1s) and negative controls (e.g., RIPK3-deficient cells, if available). |
| 3. Decreased Efficacy in Multi-Day Experiments | Compound Instability: this compound may be degrading in the culture medium over time, leading to a drop in its effective concentration. Cellular Metabolism: Cells may be metabolizing the compound, reducing its intracellular availability. | Replenish Medium: For experiments lasting longer than 48 hours, perform a partial or full media change with fresh this compound every 24-48 hours to maintain a steady-state concentration. |
| 4. Inconsistent Results Between Experiments | Stock Solution Issues: Repeated freeze-thaw cycles of the stock solution may have led to degradation or precipitation. Experimental Variability: Inconsistent cell density, passage number, or incubation times. | Aliquot Stocks: Prepare single-use aliquots of your high-concentration this compound stock solution to avoid freeze-thaw cycles. Standardize Protocol: Maintain strict consistency in all experimental parameters, including cell seeding density, growth phase of cells, reagent preparation, and treatment timing. |
Experimental Protocol: Necroptosis Induction and Inhibition Assay
This protocol provides a framework for assessing the efficacy of this compound in preventing induced necroptosis.
1. Reagents and Materials
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound (Stock in DMSO)
-
Necroptosis Inducer 1: Human or Mouse TNF-α
-
Necroptosis Inducer 2: Smac mimetic (e.g., birinapant)
-
Necroptosis Inducer 3: Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, Propidium Iodide)
-
96-well clear-bottom, black-walled plates (for fluorescence/luminescence)
2. Experimental Workflow Diagram
Caption: Workflow for a standard necroptosis inhibition experiment.
3. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and reach ~70-80% confluency at the time of induction. Incubate for 18-24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Induction: Prepare the necroptosis induction cocktail (e.g., TNFα, Smac mimetic, z-VAD-FMK) at 2x the final desired concentration. Add a volume of this cocktail equal to the volume already in the well to each well except for the untreated controls.
-
Incubation: Incubate the plate for a period determined by your cell model's known kinetics of necroptosis (typically ranging from 4 to 24 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen method. For example, if using CellTiter-Glo®, allow the plate to equilibrate to room temperature for 30 minutes, add the reagent according to the manufacturer's instructions, and read luminescence.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the concentration of this compound to determine its protective effect.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose potential issues with this compound efficacy in your experiments.
Caption: A decision tree for troubleshooting failed this compound experiments.
Validation & Comparative
A Comparative Guide to Necroptosis Inhibition: Necrox-7 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of necroptosis, Necrox-7 and Necrostatin-1. We will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide standardized experimental protocols for their evaluation. This information is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs and to provide a framework for comparative studies.
Introduction to Necroptosis and its Inhibition
Necroptosis is a form of regulated cell death that is implicated in a variety of physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a lytic form of cell death that can trigger an inflammatory response. The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The formation of a functional "necrosome" complex, consisting of activated RIPK1 and RIPK3, leads to the phosphorylation and oligomerization of MLKL. This, in turn, results in the permeabilization of the plasma membrane and subsequent cell death.
Given the role of necroptosis in various diseases, the development of specific inhibitors is of great interest for both basic research and therapeutic applications. Necrostatin-1 and this compound are two such small molecule inhibitors that, despite both inhibiting necroptosis, do so through distinct mechanisms.
Mechanism of Action
Necrostatin-1: A Direct Inhibitor of RIPK1 Kinase Activity
Necrostatin-1 is a potent and specific allosteric inhibitor of RIPK1.[1] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1, a critical step for its kinase activity and the subsequent recruitment and activation of RIPK3. By directly targeting the core of the necroptotic machinery, Necrostatin-1 effectively blocks the formation of the necrosome and the downstream signaling cascade that leads to cell death.[1][2]
This compound: A Modulator of Oxidative Stress and DAMP Release
In contrast to the direct enzymatic inhibition by Necrostatin-1, this compound appears to inhibit necroptosis through a more indirect mechanism. It has been characterized as a scavenger of mitochondrial reactive oxygen species (ROS).[3] Mitochondrial ROS can contribute to the execution of necroptosis, and by reducing this oxidative stress, this compound can mitigate necroptotic cell death. Furthermore, this compound has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a key damage-associated molecular pattern (DAMP) molecule that is released during necrotic cell death and can propagate inflammation.[3] While this compound has demonstrated anti-necroptotic effects, its direct target within the core RIPK1-RIPK3-MLKL pathway is not as clearly defined as that of Necrostatin-1.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the available quantitative data on the efficacy of Necrostatin-1 and this compound in inhibiting necroptosis. It is important to note that the experimental conditions, including the cell line, the stimulus used to induce necroptosis, and the assay method, can significantly influence the measured potency of these inhibitors. A direct head-to-head comparison in the same experimental system is ideal for accurate assessment.
| Inhibitor | Target | Potency (IC50/EC50) | Cell Line/Model | Method of Necroptosis Induction | Citation(s) |
| Necrostatin-1 | RIPK1 Kinase | EC50: 494 nM | FADD-deficient Jurkat cells | TNF-α | [4] |
| EC50: 182 nM | Sf9 cells (recombinant RIPK1) | In vitro kinase assay | [5] | ||
| IC50: ~10 µM | HT-29 cells | TBZ (TNF-α, birinapant, zVAD-fmk) | [6] | ||
| This compound | Mitochondrial ROS / HMGB1 release | Effective Concentration: 30 µM | Cultured rat hippocampal neurons | Low Mg2+o | [7] |
| Effective Dose: 4.5 mg/kg | Dog model of liver ischemia-reperfusion | Ischemia-reperfusion | [3] | ||
| EC50: 0.057 µM | H9C2 rat cardiomyocytes | tert-butyl hydroperoxide (tBHP) |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental setup. The provided values should be considered as a reference.
Experimental Protocols
To facilitate the direct comparison of this compound and Necrostatin-1, a detailed experimental protocol for a cell-based necroptosis inhibition assay is provided below.
Objective: To determine and compare the potency of this compound and Necrostatin-1 in inhibiting TNF-α-induced necroptosis in a human or murine cell line.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 colon adenocarcinoma cells, murine L929 fibrosarcoma cells, or FADD-deficient Jurkat T cells).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Recombinant human or murine Tumor Necrosis Factor-alpha (TNF-α).
-
Pan-caspase inhibitor, z-VAD-FMK (to block apoptosis and sensitize cells to necroptosis).
-
This compound and Necrostatin-1.
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors.
-
Phosphate-buffered saline (PBS).
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or Annexin V-FITC and Propidium Iodide).
-
96-well cell culture plates.
-
Multichannel pipette, incubator, plate reader (for luminescence or fluorescence).
Methodology:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. For example, seed HT-29 cells at 1 x 10^4 cells per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
Prepare stock solutions of this compound and Necrostatin-1 in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of each inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitors or the vehicle control.
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and z-VAD-FMK in complete cell culture medium. The final concentrations will need to be optimized for the specific cell line (e.g., 20 ng/mL TNF-α and 20 µM z-VAD-FMK for HT-29 cells).
-
Add the TNF-α/z-VAD-FMK solution to all wells except for the untreated control wells.
-
Incubate the plate for the desired time period (e.g., 8-24 hours), which should be optimized based on the kinetics of cell death for the chosen cell line.
-
-
Assessment of Cell Viability:
-
Using CellTiter-Glo®:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Using Annexin V/Propidium Iodide Staining:
-
Gently harvest the cells (including any detached cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Necroptotic cells will be positive for both Annexin V and Propidium Iodide.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each inhibitor.
-
Western Blot Analysis of Necroptosis Signaling:
To confirm the mechanism of inhibition, a parallel experiment can be performed to analyze the phosphorylation status of key necroptosis proteins.
-
Treat cells in larger culture dishes (e.g., 6-well plates) with the inhibitors and induce necroptosis as described above.
-
Lyse the cells at an early time point (e.g., 4-6 hours) before widespread cell death occurs.
-
Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL).
-
This analysis will reveal whether the inhibitors are blocking the phosphorylation and activation of these key signaling molecules.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the necroptosis signaling pathway and a typical experimental workflow for comparing this compound and Necrostatin-1.
Caption: Necroptosis signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing necroptosis inhibitors.
Conclusion
Necrostatin-1 and this compound are both valuable tools for studying necroptosis, but they operate through fundamentally different mechanisms. Necrostatin-1 offers high specificity for the core necroptotic pathway by directly inhibiting RIPK1 kinase activity. This compound, on the other hand, appears to act on downstream effectors and associated pathological processes, such as mitochondrial ROS production and inflammation.
The choice between these two inhibitors will depend on the specific research question. For studies focused on the direct role of RIPK1 kinase activity in a biological process, Necrostatin-1 is the more appropriate choice. For investigations into the role of oxidative stress and inflammation in necroptotic cell death, this compound may provide valuable insights. For a comprehensive understanding, using both inhibitors in parallel experiments can help to dissect the different facets of necroptosis. The provided experimental protocols and diagrams offer a framework for conducting such comparative studies in a rigorous and standardized manner.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥95% (HPLC), crystalline solid, necroptosis inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 5. Necrostatin-1 | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 6. media.sciltp.com [media.sciltp.com]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Necrox-7 and Direct RIPK1 Inhibitors: A Guide for Researchers
In the landscape of therapeutic strategies targeting programmed cell death and inflammation, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising avenue. This guide provides a detailed comparison of the efficacy of various RIPK1 inhibitors, with a special focus on Necrox-7 and its distinct mechanism of action compared to direct kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds.
Introduction: Two Distinct Approaches to Inhibit Necroptosis
RIPK1 is a critical mediator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis. While the kinase activity of RIPK1 is essential for inducing necroptosis, its scaffolding function can promote cell survival. Direct RIPK1 inhibitors, such as Necrostatin-1s and GSK2982772, are designed to bind to the kinase domain of RIPK1, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade that leads to necroptotic cell death.
In contrast, This compound operates through a different, indirect mechanism. It is a potent free radical scavenger and an inhibitor of High-Mobility Group Box 1 (HMGB1) release.[1][2] HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells, can amplify the inflammatory response.[3] By mitigating oxidative stress and preventing the release of this pro-inflammatory protein, this compound can protect against cell death and inflammation associated with ischemia-reperfusion injury and other pathological conditions.[1][3] Therefore, this compound represents an alternative strategy to modulate necroptosis-related pathologies without directly targeting the RIPK1 kinase.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro and cellular potency of this compound and several key direct RIPK1 inhibitors. It is important to note that the inhibitory concentrations (IC50) and effective concentrations (EC50) are highly dependent on the specific assay conditions and cell types used.
| Compound | Target(s) | Mechanism of Action | In Vitro Potency (IC50) | Cellular Potency (EC50) | Key Characteristics & References |
| This compound | Free radicals, HMGB1 release | Scavenges mitochondrial ROS/RNS; Inhibits HMGB1 release. | N/A (not a direct enzyme inhibitor) | 0.057 µM (tBHP-induced death in H9C2 cells) | Cardioprotective via inhibition of NADPH oxidase activity.[4] Attenuates graft-versus-host disease.[2] |
| Necrostatin-1 (Nec-1) | RIPK1 | Type III allosteric inhibitor of RIPK1 kinase activity. | ~200-500 nM | 494 nM (Jurkat cells) | First-in-class RIPK1 inhibitor; has off-target effects on IDO.[4][5] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Optimized analog of Nec-1 with improved stability and specificity. | ~90-200 nM | 182 nM (Jurkat cells) | More potent and specific than Nec-1; does not inhibit IDO.[6][7] |
| GSK2982772 | RIPK1 | Potent and selective RIPK1 kinase inhibitor. | 0.02 µM (RIPK1 kinase activity) | Species-specific; potent in human cells, less so in rodent models.[6] In clinical development for inflammatory diseases.[8] | |
| DNL747 | RIPK1 | Brain-penetrant RIPK1 inhibitor. | N/A (proprietary data) | N/A (proprietary data) | In clinical trials for Alzheimer's disease and ALS.[9] |
| PK68 | RIPK1 | Potent and selective RIPK1 kinase inhibitor. | 90 nM | 14–22 nM (human and mouse cells) | Protects against TNF-α-induced systemic inflammatory response syndrome in vivo.[6][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
RIPK1 Signaling Pathway in Necroptosis
Caption: RIPK1 signaling cascade leading to necroptosis and points of intervention.
Experimental Workflow for Assessing Necroptosis Inhibition
Caption: A typical workflow for evaluating the efficacy of necroptosis inhibitors.
Detailed Experimental Protocols
In Vitro RIPK1 Kinase Assay (for Direct Inhibitors)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 (e.g., from SignalChem)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)
-
Test compounds dissolved in DMSO
-
Phosphoric acid (0.5%)
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, incubate RIPK1 enzyme with the test compound for 20-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the filter paper using a scintillation counter to quantify the amount of phosphorylated MBP.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]
Cellular Necroptosis Assay
This assay assesses the ability of a compound to protect cells from induced necroptotic cell death.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents: Tumor Necrosis Factor-alpha (TNFα), a pan-caspase inhibitor (e.g., z-VAD-fmk), and optionally a Smac mimetic.
-
Test compounds (this compound and/or direct RIPK1 inhibitors)
-
Cell viability reagent (e.g., CellTiter-Glo®) or a cell death marker (e.g., Sytox Green)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 30 minutes to 2 hours.
-
Induce necroptosis by adding the combination of TNFα and z-VAD-fmk (and Smac mimetic if needed) to the cell culture medium.[11]
-
Incubate the cells for a period sufficient to induce cell death (typically 2.5 to 24 hours).[11]
-
Measure cell viability or death using a chosen method:
-
CellTiter-Glo®: Measures ATP levels, indicating the number of viable cells.
-
Sytox Green: A fluorescent dye that enters cells with compromised membrane integrity (necrotic cells).
-
-
Normalize the results to control wells (untreated and vehicle-treated) and calculate the percent protection.
-
Determine the EC50 value, which is the concentration of the compound that provides 50% protection against necroptosis.
Western Blot for Phosphorylated RIPK1 and MLKL
This method is used to confirm that a compound inhibits the necroptosis signaling pathway at the molecular level.
Materials:
-
Cells treated as in the Cellular Necroptosis Assay
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Primary antibodies against total RIPK1, phospho-RIPK1 (Ser166), total MLKL, and phospho-MLKL (Ser358)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Following treatment with necroptosis inducers and test compounds, lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated RIPK1 and MLKL relative to the total protein levels. A decrease in the phosphorylated forms in the presence of an inhibitor indicates pathway inhibition.[12]
Conclusion
The choice between a direct RIPK1 inhibitor and a compound like this compound depends on the specific research question or therapeutic goal. Direct RIPK1 inhibitors offer a targeted approach to block the central kinase activity that drives necroptosis. In contrast, this compound provides a broader mechanism of action by mitigating oxidative stress and the downstream inflammatory consequences of necrotic cell death. This guide provides the foundational data and methodologies for researchers to objectively compare and select the most appropriate tool compound for their studies in the complex and dynamic field of cell death and inflammation.
References
- 1. blocksandarrows.com [blocksandarrows.com]
- 2. researchgate.net [researchgate.net]
- 3. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 12. bioradiations.com [bioradiations.com]
A Comparative Guide to Necrox-7 and MLKL Inhibitors in the Prevention of Cell Death
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of regulated cell death, necroptosis has emerged as a critical pathway implicated in a myriad of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. This form of programmed necrosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal executioner, Mixed Lineage Kinase Domain-like protein (MLKL). The therapeutic potential of targeting this pathway has led to the development of various inhibitory compounds. This guide provides an objective comparison of two distinct strategies for preventing necroptotic cell death: the broad-spectrum inhibitor Necrox-7 and specific inhibitors targeting MLKL.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and MLKL inhibitors lies in their mode of action. MLKL inhibitors are highly specific, directly targeting the executioner protein of the necroptosis pathway. In contrast, this compound exhibits a broader, more indirect mechanism of action, primarily functioning as a potent antioxidant and inhibitor of high-mobility group box 1 (HMGB1) release.[1][2]
MLKL Inhibitors: These small molecules are designed to directly bind to and inhibit the function of MLKL. By doing so, they prevent the final steps of necroptosis: the oligomerization of MLKL and its translocation to the plasma membrane, which ultimately leads to membrane rupture and cell death.[3][4][5][6] Prominent examples of MLKL inhibitors include Necrosulfonamide (NSA) and GW806742X. NSA covalently modifies a specific cysteine residue on human MLKL, thereby blocking its function.[4] GW806742X, an ATP-mimetic compound, binds to the pseudokinase domain of MLKL, preventing its activation.[7]
This compound: This indole derivative acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), particularly within the mitochondria.[8][9] Oxidative stress is a known trigger and amplifier of necroptosis. By mitigating ROS/RNS, this compound can indirectly suppress the signaling cascade that leads to necroptotic cell death. Additionally, this compound has been shown to inhibit the release of HMGB1, a damage-associated molecular pattern (DAMP) that promotes inflammation and is released during necrotic cell death.[1][10] While some studies indicate that this compound can reduce the expression of total and phosphorylated MLKL, its primary mechanism is not direct inhibition of the core necroptosis machinery.[11]
Signaling Pathway Interventions
The distinct mechanisms of this compound and MLKL inhibitors translate to different points of intervention within the necroptosis signaling pathway.
As illustrated in Figure 1, MLKL inhibitors act at the most downstream step of the core necroptosis pathway, directly preventing the execution of cell death. This compound, through its antioxidant properties, is thought to act more upstream, potentially by reducing the cellular stress that can initiate or amplify the RIPK1/RIPK3 signaling cascade.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and representative MLKL inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Efficacy of Necroptosis Inhibitors
| Compound | Target | Cell Line | Assay | IC50 / EC50 | Reference(s) |
| This compound | ROS/RNS Scavenger, HMGB1 | H9C2 cardiomyocytes | tBHP-induced cell death | 0.057 µM (EC50) | [9] |
| Necrosulfonamide (NSA) | MLKL | HT-29 (human colon) | TNF-α/Smac mimetic/z-VAD-fmk | ~0.124 µM (IC50) | [5] |
| Spinal Cord Neurons | Oxygen-Glucose Deprivation | Protective at 3-10 µM | [12] | ||
| GW806742X | MLKL, VEGFR2 | Mouse Dermal Fibroblasts | TSQ-induced necroptosis | <0.05 µM (IC50) | [13] |
| - | MLKL binding | 9.3 µM (Kd) | [7] |
Table 2: In Vivo Efficacy of Necroptosis Inhibitors
| Compound | Animal Model | Disease/Injury Model | Dosage | Key Findings | Reference(s) |
| This compound | Beagle Dogs | Ischemia-Reperfusion Injury | 1.5, 4.5, or 13 mg/kg (IV) | Dose-dependent reduction in liver injury markers and HMGB1 release. | [10] |
| ob/ob Mice | Nonalcoholic Steatohepatitis | 20 mg/kg/day | Improved hepatic steatosis and fibrosis. | [8] | |
| Necrosulfonamide (NSA) | Mice | Spinal Cord Injury | 5 mg/kg (IP) | Improved recovery and neuronal survival. | [12] |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Recovery of motor performance and dopaminergic degeneration. | [14] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS/CCK-8)
This assay is used to quantify the number of viable cells in a culture after treatment with necroptosis inducers and inhibitors.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-29, L929) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound, an MLKL inhibitor (e.g., Necrosulfonamide, GW806742X), or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Necroptosis Induction: Add the necroptotic stimulus. A common combination for inducing necroptosis in many cell lines is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).
-
Incubation: Incubate the plate for a predetermined time (e.g., 8, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated, non-stimulated control cells.
Western Blot for Phosphorylated MLKL (p-MLKL)
This technique is used to detect the activation of MLKL, a key event in the necroptosis pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with necroptosis inducers and inhibitors as described for the cell viability assay.
-
Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total MLKL and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MLKL Oligomerization Assay
This assay is designed to visualize the formation of MLKL oligomers, a critical step in the execution of necroptosis.
Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described for the Western blot protocol.
-
Non-reducing Sample Preparation: Crucially, for detecting oligomers, prepare a set of samples in Laemmli buffer without a reducing agent (e.g., β-mercaptoethanol or DTT). A parallel set of samples with a reducing agent should be prepared as a control. Do not boil the non-reducing samples.
-
SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as described above, using an antibody against total MLKL.
-
Analysis: In the non-reducing samples from necroptotic cells, MLKL will appear as higher molecular weight bands (dimers, trimers, and larger oligomers) in addition to the monomeric band. The presence of these higher molecular weight species is indicative of MLKL oligomerization. Treatment with an effective MLKL inhibitor should reduce or eliminate the formation of these oligomers.[15]
Conclusion
The choice between this compound and a specific MLKL inhibitor for preventing cell death depends on the research or therapeutic context.
MLKL inhibitors offer high specificity for the necroptosis pathway, making them excellent tools for dissecting the molecular mechanisms of this form of cell death and for therapeutic strategies where precise targeting of necroptosis is desired. Their direct action on the terminal effector of the pathway provides a clear and potent mechanism of inhibition.
This compound , on the other hand, presents a broader, multi-faceted approach. Its potent antioxidant and anti-inflammatory properties may be beneficial in complex disease models where oxidative stress and inflammation are major drivers of pathology, and where necroptosis is one of several contributing factors to cell death. However, its lack of specificity for the core necroptosis machinery makes it less suitable for studies aimed at specifically interrogating the role of MLKL-mediated cell death.
For drug development professionals, MLKL inhibitors represent a more targeted and potentially more potent therapeutic strategy for diseases where necroptosis is a key pathological driver. This compound may be more applicable in conditions with a strong oxidative stress component, where its broad-spectrum protective effects could be advantageous. Further head-to-head comparative studies in relevant disease models are warranted to fully elucidate the relative therapeutic potential of these two distinct approaches to preventing cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 14. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Analysis of Necrox-7 and zVAD-fmk in Apoptosis and Necroptosis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular life and death, apoptosis and necroptosis represent two distinct yet interconnected pathways of programmed cell death. The ability to modulate these pathways is crucial for both basic research and the development of novel therapeutics for a myriad of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comprehensive comparative analysis of two widely used chemical modulators: Necrox-7, a potent inhibitor of necrosis, and zVAD-fmk, a broad-spectrum caspase inhibitor. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed experimental protocols for their application.
Introduction to Apoptosis and Necroptosis
Apoptosis is a highly regulated, caspase-dependent process of programmed cell death characterized by distinct morphological features such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are subsequently cleared by phagocytes without inducing an inflammatory response. It plays a pivotal role in tissue homeostasis, development, and the elimination of damaged or infected cells.[1]
Necroptosis , in contrast, is a regulated form of necrosis that is typically initiated when apoptosis is inhibited.[2] Morphologically, it resembles unregulated necrosis, involving cell swelling, organelle dysfunction, and eventual rupture of the plasma membrane, leading to the release of cellular contents and the induction of inflammation.[3] This pathway is mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[4]
Mechanism of Action
zVAD-fmk: The Pan-Caspase Inhibitor
Z-Val-Ala-Asp(OMe)-fluoromethylketone (zVAD-fmk) is a cell-permeable, irreversible pan-caspase inhibitor.[5][6] It functions by covalently binding to the catalytic site of a broad range of caspases, the key executioners of apoptosis.[5] By inhibiting caspases, zVAD-fmk effectively blocks the apoptotic cascade.[6]
However, the inhibition of caspase-8 by zVAD-fmk has a dual consequence. While it prevents caspase-8-mediated apoptosis, it also relieves the inhibitory effect of caspase-8 on the necroptotic machinery.[7] This allows for the activation of RIPK1 and RIPK3, leading to the formation of the necrosome and the execution of necroptosis, particularly in the presence of stimuli like Tumor Necrosis Factor-alpha (TNF-α).[2][7]
This compound: A Modulator of Necrotic Cell Death
This compound is a necrosis inhibitor that primarily acts by mitigating oxidative stress. Its mechanism of action is centered on the inhibition of NADPH oxidase activity and the scavenging of mitochondrial reactive oxygen species (ROS).[8] Oxidative stress is a significant contributor to necrotic cell death, including necroptosis. While this compound is not a direct inhibitor of the core necroptotic kinases RIPK1 and RIPK3, it has been shown to reduce the expression of downstream effectors like phosphorylated MLKL (p-MLKL).[9] This suggests that this compound exerts its anti-necrotic effects by targeting parallel or downstream events related to oxidative stress that are crucial for the execution of necroptosis. Furthermore, this compound has been reported to inhibit the release of High Mobility Group Box 1 (HMGB1), a key damage-associated molecular pattern (DAMP) molecule released during necrotic cell death that promotes inflammation.[10][11]
Comparative Data on Efficacy
The following tables summarize the available quantitative data on the efficacy of zVAD-fmk and this compound. It is important to note that the assays and cell types used to determine these values differ, reflecting their distinct primary mechanisms of action.
| Inhibitor | Target | Assay | Cell Line | IC50 / EC50 | Reference |
| zVAD-fmk | Pan-Caspase | Caspase Activity Assay | Jurkat | ~10-50 µM (for apoptosis inhibition) | [12] |
| zVAD-fmk | Pan-Caspase | Apoptosis Induction | THP.1 and Jurkat | Not specified | [13][14][15] |
| This compound | Oxidative Stress-induced Cell Death | tBHP-induced cell death | H9C2 rat cardiomyocytes | EC50 = 0.057 µM | [8] |
| Necrostatin-1 (Reference) | RIPK1 Kinase | TNF-α-induced necroptosis | Jurkat | EC50 = 490 nM | [16] |
| Necrostatin-1 (Reference) | RIPK1 Kinase | RIPK1 Kinase Assay | In vitro | EC50 = 182 nM | [17] |
Note: Necrostatin-1 is included as a reference compound, as it is a well-characterized and specific inhibitor of RIPK1 kinase, a key upstream kinase in the necroptosis pathway.[16]
Experimental Protocols
Induction of Apoptosis and Inhibition by zVAD-fmk
Objective: To induce apoptosis in a cell line and assess the inhibitory effect of zVAD-fmk.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-Fas antibody (e.g., clone CH11)
-
zVAD-fmk (stock solution in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed Jurkat T-cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Pre-treat the cells with zVAD-fmk at a final concentration of 20-50 µM for 1 hour. A vehicle control (DMSO) should be included.
-
Induce apoptosis by adding anti-Fas antibody to a final concentration of 100 ng/mL.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
Induction of Necroptosis and Inhibition by this compound
Objective: To induce necroptosis in a cell line and assess the inhibitory effect of this compound.
Materials:
-
L929 fibrosarcoma cells or HT-29 colon cancer cells
-
DMEM medium supplemented with 10% FBS
-
Human or mouse TNF-α
-
Smac mimetic (e.g., BV6)
-
zVAD-fmk
-
This compound (stock solution in DMSO)
-
Necrostatin-1 (as a positive control for necroptosis inhibition)
-
Propidium Iodide (PI) or SYTOX Green nucleic acid stain
-
Plate reader or fluorescence microscope
Protocol:
-
Seed L929 or HT-29 cells in a 96-well plate to reach 70-80% confluency on the day of the experiment.
-
Pre-treat the cells with this compound at various concentrations (e.g., 1-30 µM) or Necrostatin-1 (e.g., 10-30 µM) for 1 hour.[4] A vehicle control (DMSO) should be included.
-
To induce necroptosis (TSZ treatment), add a combination of TNF-α (e.g., 10-30 ng/mL), Smac mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM).
-
Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell death by adding PI or SYTOX Green to the culture medium and measuring the fluorescence using a plate reader or by imaging with a fluorescence microscope. Necroptotic cells will have compromised plasma membranes and will be permeable to these dyes.
Signaling Pathway and Experimental Workflow Diagrams
Apoptosis Signaling Pathway
Caption: Apoptosis signaling pathways and the inhibitory action of zVAD-fmk.
Necroptosis Signaling Pathway
Caption: Necroptosis signaling pathway and the actions of zVAD-fmk and this compound.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized workflow for comparing the effects of inhibitors on apoptosis and necroptosis.
Conclusion
zVAD-fmk and this compound are valuable tools for dissecting the intricate pathways of apoptosis and necroptosis. zVAD-fmk acts as a potent and broad inhibitor of apoptosis by targeting caspases, but its use can inadvertently promote necroptosis. This compound, on the other hand, offers a protective effect against necrotic cell death, including necroptosis, primarily through its antioxidant properties.
The choice between these inhibitors depends on the specific experimental question. To specifically block apoptosis, zVAD-fmk is the inhibitor of choice. To investigate the role of necrosis or to protect against necrotic cell death, this compound provides a valuable tool, particularly when oxidative stress is a contributing factor. For specific inhibition of the core necroptosis pathway, inhibitors targeting RIPK1 (e.g., Necrostatin-1) or RIPK3 should be considered. A thorough understanding of their distinct mechanisms of action is paramount for the accurate interpretation of experimental results and for the strategic development of therapeutics targeting these fundamental cell death pathways.
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. Necroptosis: When Apoptosis Meets Necrosis | Rockland [rockland.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. youtube.com [youtube.com]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]
- 9. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cepharanthine activates caspases and induces apoptosis in Jurkat and K562 human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. universalbiologicals.com [universalbiologicals.com]
- 17. agscientific.com [agscientific.com]
Evaluating the Specificity of Necrox-7 Against Other Forms of Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Necrox-7, a small molecule inhibitor of necroptosis. The focus is to objectively assess its specificity against other major forms of regulated cell death, namely apoptosis and ferroptosis, by summarizing available data and providing detailed experimental protocols for independent verification.
Introduction to this compound and Regulated Cell Death
This compound has emerged as a potent modulator of necrotic cell death pathways. It is recognized as a powerful free radical scavenger and an inhibitor of High-Mobility Group Box 1 (HMGB1) protein release, a key damage-associated molecular pattern (DAMP) molecule. The primary therapeutic potential of this compound has been explored in conditions involving ischemia-reperfusion injury, neuroinflammation, and certain inflammatory diseases. Its mechanism of action is largely attributed to the suppression of mitochondrial reactive oxygen species (ROS), which are crucial signaling molecules in the execution of necroptosis.
Regulated cell death (RCD) is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. While apoptosis is a well-characterized, non-inflammatory form of RCD, other pathways such as necroptosis and ferroptosis have gained significant attention for their roles in various pathological conditions. Understanding the specificity of a compound like this compound is critical for its development as a targeted therapeutic agent.
Comparative Analysis of this compound Specificity
While direct, head-to-head comparative studies evaluating the specificity of this compound against necroptosis, apoptosis, and ferroptosis in a single experimental design are limited in the current literature, we can infer its specificity based on its known mechanism of action and data from various studies. This compound's primary role as a mitochondrial ROS scavenger suggests it may have broader effects than just inhibiting necroptosis, as ROS are implicated in other cell death pathways as well.
Data Summary
The following table summarizes the expected inhibitory profile of this compound against necroptosis, apoptosis, and ferroptosis based on its mechanism.
| Cell Death Pathway | Key Molecular Events | Expected Effect of this compound | Supporting Evidence/Rationale |
| Necroptosis | Activation of RIPK1, RIPK3, and phosphorylation of MLKL; increased mitochondrial ROS. | High Inhibition | This compound has been shown to reduce the expression of necroptosis markers like phosphorylated MLKL. Its primary action as a mitochondrial ROS scavenger directly targets a key downstream event in the necroptotic pathway. |
| Apoptosis | Caspase activation (e.g., Caspase-3, -8, -9), cytochrome c release. | Low to Moderate Inhibition/No Direct Inhibition | Some studies indicate that this compound does not induce apoptosis and may even have anti-apoptotic effects, likely through its ROS scavenging activity which can prevent the activation of mitochondrial-dependent apoptosis. However, it is not expected to directly inhibit the core apoptotic machinery (caspases). |
| Ferroptosis | Iron-dependent lipid peroxidation, depletion of glutathione (GSH). | Moderate to High Inhibition | As a potent antioxidant, this compound is expected to inhibit lipid peroxidation, a hallmark of ferroptosis. By scavenging free radicals, it can protect cells from the oxidative damage that drives this cell death pathway. |
Signaling Pathways of Regulated Cell Death
The following diagrams illustrate the core signaling pathways for necroptosis, apoptosis, and ferroptosis, highlighting the potential points of intervention for this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on mitochondrial ROS.
Caption: Apoptosis pathways and the potential indirect influence of this compound via ROS scavenging.
Caption: Ferroptosis pathway and the potential inhibitory effect of this compound on lipid ROS.
Experimental Protocols
To empirically determine the specificity of this compound, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for inducing and quantifying necroptosis, apoptosis, and ferroptosis, and for evaluating the inhibitory effects of this compound.
Experimental Workflow for Specificity Testing
The logical workflow to assess the specificity of this compound is outlined below.
Caption: A generalized workflow for evaluating the specificity of this compound against different cell death modalities.
Induction and Analysis of Necroptosis
-
Cell Line: HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells.
-
Induction Cocktail:
-
Tumor Necrosis Factor-alpha (TNF-α): 20 ng/mL
-
Smac mimetic (e.g., birinapant): 100 nM
-
Pan-caspase inhibitor (e.g., z-VAD-fmk): 20 µM
-
-
This compound Treatment: Pre-incubate cells with this compound (e.g., 1-20 µM) for 1 hour before adding the induction cocktail.
-
Positive Control Inhibitor: Necrostatin-1 (Nec-1, a RIPK1 inhibitor) at 10-30 µM.
-
Assays:
-
Cell Viability: Measure using CellTiter-Glo® Luminescent Cell Viability Assay or SYTOX Green staining for membrane integrity.
-
Western Blot: Probe for phosphorylation of MLKL (p-MLKL) and total MLKL, RIPK3, and RIPK1.
-
ROS Measurement: Use MitoSOX™ Red indicator for mitochondrial superoxide.
-
Induction and Analysis of Apoptosis
-
Cell Line: Jurkat (human T lymphocyte) or HeLa (human cervical cancer) cells.
-
Induction Agents:
-
Extrinsic Pathway: TNF-α (50 ng/mL) plus cycloheximide (10 µg/mL).
-
Intrinsic Pathway: Staurosporine (1 µM) or etoposide (50 µM).
-
-
This compound Treatment: Pre-incubate cells with this compound (e.g., 1-20 µM) for 1 hour before adding the apoptosis inducer.
-
Positive Control Inhibitor: z-VAD-fmk (a pan-caspase inhibitor) at 20-50 µM.
-
Assays:
-
Cell Viability: Measure using MTT or Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Western Blot: Probe for cleaved Caspase-3, cleaved PARP, and cytochrome c release from mitochondria.
-
Caspase Activity: Use a luminogenic or fluorogenic caspase-3/7 activity assay.
-
Induction and Analysis of Ferroptosis
-
Cell Line: HT-1080 (human fibrosarcoma) or PANC-1 (human pancreatic cancer) cells.
-
Induction Agents:
-
Erastin (1-10 µM) or RSL3 (1 µM).
-
-
This compound Treatment: Pre-incubate cells with this compound (e.g., 1-20 µM) for 1 hour before adding the ferroptosis inducer.
-
Positive Control Inhibitor: Ferrostatin-1 (Fer-1) at 1-5 µM.
-
Assays:
-
Cell Viability: Measure using CellTiter-Glo® or PI staining.
-
Lipid Peroxidation: Measure using C11-BODIPY™ 581/591 staining followed by flow cytometry or fluorescence microscopy.
-
Iron Assay: Measure intracellular iron levels using a colorimetric iron assay kit.
-
Conclusion
This compound is a promising therapeutic agent that primarily targets necroptosis through the inhibition of mitochondrial ROS. Based on its mechanism of action, it is also likely to exhibit inhibitory effects on ferroptosis, another ROS-dependent cell death pathway. Its effect on apoptosis is expected to be minimal and indirect, mainly through its antioxidant properties.
To definitively establish the specificity of this compound, rigorous comparative studies employing the experimental designs outlined in this guide are essential. Such studies will be invaluable for the drug development community, providing a clearer understanding of this compound's therapeutic window and potential off-target effects. Researchers are encouraged to perform these comparative analyses to further elucidate the precise inhibitory profile of this compound.
Necrox-7: A Superior Free Radical Scavenger for Advanced Research Applications
In the intricate landscape of cellular research and drug development, the effective mitigation of oxidative stress is paramount. The deleterious effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS) are implicated in a vast array of pathological conditions, making the choice of a free radical scavenger a critical determinant in experimental outcomes. This guide provides a comprehensive comparison of Necrox-7, a novel indole-derived antioxidant, with other commonly used free radical scavengers, namely N-acetylcysteine (NAC) and MitoTEMPO. We present supporting experimental data, detailed protocols, and pathway visualizations to underscore the distinct advantages of this compound in research settings.
Unveiling the Dual-Action Superiority of this compound
This compound distinguishes itself from other free radical scavengers through its potent, dual-action mechanism. It not only directly neutralizes mitochondrial ROS and RNS but also inhibits the release of High Mobility Group Box 1 (HMGB1), a key pro-inflammatory cytokine. This multifaceted approach not only quells oxidative stress at its primary source within the mitochondria but also mitigates the downstream inflammatory cascade, a crucial advantage in studies of ischemia-reperfusion injury, neuroinflammation, and graft-versus-host disease.
Key Advantages of this compound:
-
Potent Cytoprotection: this compound demonstrates exceptional cytoprotective effects at nanomolar concentrations. For instance, it prevents tert-butyl hydroperoxide (tBHP)-induced death in H9C2 rat cardiomyocytes with an EC50 of 0.057 μM.
-
Mitochondrial Targeting: As a cell-permeable, indole-based molecule, this compound effectively accumulates in mitochondria, the primary site of ROS production.
-
Anti-inflammatory Properties: By inhibiting HMGB1 release, this compound downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, and their receptors TLR-4 and RAGE.
-
Broad Applicability: Its efficacy has been demonstrated in a wide range of in vitro and in vivo models, including nonalcoholic steatohepatitis, oxidative stress-induced cardiomyopathy, and neurodegenerative conditions.
-
Favorable Pharmacokinetics: Studies have shown that this compound is bioavailable with oral administration and possesses optimal pharmacokinetic properties for in vivo research.
Quantitative Performance Comparison
To facilitate an objective assessment, the following tables summarize the quantitative data on the efficacy of this compound compared to NAC and MitoTEMPO. It is important to note that direct head-to-head studies are limited, and the data is compiled from various sources. The provided values should be interpreted within the context of the specific experimental setups.
| Parameter | This compound | N-acetylcysteine (NAC) | MitoTEMPO |
| Primary Mechanism of Action | Mitochondrial ROS/RNS Scavenger & HMGB1 Inhibitor | Glutathione Precursor & Direct ROS Scavenger | Mitochondria-Targeted Superoxide Dismutase (SOD) Mimetic |
| Cellular Protection (EC50) | 0.057 µM (H9C2 cells vs. tBHP) | Typically effective at 1-10 mM | Typically effective at 1-100 µM |
| Primary Target | Mitochondrial ROS/RNS, HMGB1 | Cytosolic & Mitochondrial ROS, Glutathione synthesis | Mitochondrial Superoxide |
| Anti-inflammatory Action | Direct inhibition of HMGB1 release | Indirect, by reducing ROS-mediated inflammation | Indirect, by reducing mitochondrial oxidative stress |
Table 1: Comparative Overview of this compound, NAC, and MitoTEMPO.
| In Vitro Model | This compound Concentration | Observed Effect | Reference |
| H9C2 Cardiomyocytes (tBHP-induced stress) | 0.057 µM (EC50) | Prevention of cell death | |
| RAW264.7 Macrophages (H2O2 stimulation) | 10-40 µM | Significant reduction of mitochondrial ROS and HMGB1 release | |
| Primary Hepatocytes (tBHP/H2O2-induced stress) | Not specified | Inhibition of mitochondrial ROS/RNS | |
| Primary Macrophages (tBHP-induced stress) | Not specified | Prevention of mitochondrial ROS formation and necrosis |
Table 2: Documented Efficacy of this compound in Various In Vitro Models.
| Free Radical Scavenger | Typical In Vitro Concentration Range for Efficacy |
| This compound | 0.05 - 40 µM |
| N-acetylcysteine (NAC) | 1 - 10 mM |
| MitoTEMPO | 1 - 100 µM |
Table 3: Typical Effective Concentration Ranges in Cell Culture.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and its counterparts.
Caption: Dual-action mechanism of this compound.
Caption: Mechanism of action of N-acetylcysteine (NAC).
Caption: Mechanism of action of MitoTEMPO.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Assessment of Cytoprotection against Oxidative Stress
Objective: To determine the EC50 of a free radical scavenger in protecting cells from oxidative stress-induced cell death.
Materials:
-
H9C2 rat cardiomyocytes (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, NAC, or MitoTEMPO stock solutions
-
tert-butyl hydroperoxide (tBHP) or hydrogen peroxide (H2O2)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed H9C2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the free radical scavenger (e.g., this compound: 0.001 to 100 µM) in cell culture medium.
-
Pre-treat the cells with the different concentrations of the scavenger for 1-2 hours.
-
Induce oxidative stress by adding a pre-determined concentration of tBHP (e.g., 100 µM) to the wells (excluding the negative control).
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using the chosen assay kit according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the concentration-response curve and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Measurement of Mitochondrial ROS Production
Objective: To quantify the effect of a free radical scavenger on mitochondrial ROS levels.
Materials:
-
RAW264.7 macrophages (or other relevant cell line)
-
Cell culture medium
-
This compound, NAC, or MitoTEMPO
-
MitoSOX™ Red mitochondrial superoxide indicator or CM-H2DCFDA
-
Hydrogen peroxide (H2O2) as a positive control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of the free radical scavenger for 1-2 hours.
-
Induce mitochondrial ROS production by treating with H2O2 (e.g., 500 µM) for 30-60 minutes.
-
Load the cells with MitoSOX™ Red (e.g., 5 µM) or CM-H2DCFDA (e.g., 10 µM) for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with warm phosphate-buffered saline (PBS).
-
Analyze the fluorescence intensity using a flow cytometer or capture images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.
Conclusion
This compound presents a significant advancement in the field of free radical scavengers for research purposes. Its high potency, dual-action mechanism targeting both mitochondrial ROS/RNS and HMGB1-mediated inflammation, and demonstrated efficacy in a variety of disease models make it a superior choice for researchers aiming to dissect the complexities of oxidative stress and inflammation. While NAC and MitoTEMPO remain valuable tools, the unique profile of this compound offers a more comprehensive and potent approach to cytoprotection, positioning it as an invaluable asset for drug development and fundamental cellular research.
Validation of Necrox-7's therapeutic effects against established necrosis inhibitors
This guide provides a comprehensive comparison of Necrox-7 with well-established necrosis inhibitors, namely Necrostatin-1 (Nec-1) and Ferrostatin-1 (Fer-1). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's therapeutic potential.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative data on the efficacy of this compound, Necrostatin-1, and Ferrostatin-1 in various models of necrotic cell death. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in cell types, experimental conditions, and injury models.
| Parameter | This compound | Necrostatin-1 (Nec-1) | Ferrostatin-1 (Fer-1) | Cell/Model System | Citation |
| Mechanism of Action | Mitochondrial Permeability Transition Pore (mPTP) inhibitor, ROS scavenger | RIPK1 inhibitor | Lipid ROS scavenger | N/A | |
| Primary Target | Mitochondria | RIPK1 Kinase | Lipid Peroxides | N/A | |
| Effective Concentration (In Vitro) | 0.1-10 µM | 1-100 µM | 0.01-1 µM | Various cell lines | |
| In Vivo Efficacy | Reduces neuronal cell death and improves motor function | Reduces infarct volume | Reduces cell death in ischemia-reperfusion injury | Traumatic Brain Injury (mouse) |
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the signaling pathways of necroptosis and ferroptosis, highlighting the points of intervention for this compound, Necrostatin-1, and Ferrostatin-1.
Detailed Experimental Protocols
Cell Viability Assay using Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of necrotic cells by measuring the uptake of propidium iodide, a fluorescent dye that cannot cross the membrane of live cells.
-
Materials:
-
Cells of interest (e.g., HT-29 human colon cancer cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Necrosis-inducing agent (e.g., TNF-α, zVAD-fmk)
-
This compound, Necrostatin-1, Ferrostatin-1
-
Propidium Iodide (PI) staining solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Necrostatin-1, or Ferrostatin-1 for 1 hour.
-
Induce necrosis by adding the appropriate stimulus (e.g., 100 ng/mL TNF-α and 20 µM zVAD-fmk for necroptosis in HT-29 cells).
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of PBS containing 1 µg/mL PI.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The percentage of PI-positive cells represents the necrotic cell population.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol measures the levels of mitochondrial superoxide, a key type of ROS, using the fluorescent probe MitoSOX Red.
-
Materials:
-
Cells of interest
-
Cell culture medium
-
Necrosis-inducing agent
-
This compound, Necrostatin-1, Ferrostatin-1
-
MitoSOX Red mitochondrial superoxide indicator (5 mM in DMSO)
-
HBSS (Hank's Balanced Salt Solution)
-
24-well plates
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the inhibitors for 1 hour.
-
Induce necrosis or oxidative stress.
-
Remove the medium and wash the cells with warm HBSS.
-
Load the cells with 5 µM MitoSOX Red in HBSS and incubate for 10 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Measure the fluorescence using a fluorescence microscope or a plate reader with an excitation/emission of 510/580 nm.
-
In Vivo Model of Traumatic Brain Injury (TBI)
This protocol describes a common in vivo model to assess the neuroprotective effects of necrosis inhibitors.
-
Animals:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
-
Surgical Procedure (Controlled Cortical Impact - CCI):
-
Anesthetize the mouse with isoflurane.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the right parietal cortex.
-
Induce a moderate TBI using a CCI device (e.g., 3 mm impactor tip, 5 m/s velocity, 100 ms dwell time).
-
Suture the scalp and allow the animal to recover.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or Necrostatin-1 (e.g., 1.65 mg/kg) intraperitoneally (i.p.) at a specific time point post-injury (e.g., 1 hour).
-
A vehicle control group (e.g., DMSO in saline) should be included.
-
-
Outcome Measures:
-
Neurological Severity Score (NSS): Assess motor and sensory function at various time points post-injury (e.g., 1, 3, 7 days).
-
Histology: At the end of the experiment, perfuse the animals and collect the brains. Perform staining (e.g., Fluoro-Jade B) to quantify degenerating neurons in the pericontusional cortex.
-
Lesion Volume: Analyze brain slices to determine the volume of the cortical lesion.
-
Conclusion
This compound demonstrates significant therapeutic potential as a necrosis inhibitor with a distinct mechanism of action centered on mitochondrial protection and potent antioxidant activity. Its ability to inhibit the mitochondrial permeability transition pore and scavenge mitochondrial ROS provides a dual-pronged approach to preventing necrotic cell death. While direct, comprehensive comparative studies with other inhibitors like Necrostatin-1 and Ferrostatin-1 are still emerging, existing data suggests that this compound is a promising candidate for further investigation in a variety of necrosis-driven pathologies. The choice of inhibitor will ultimately depend on the specific cell death pathway implicated in the disease model under investigation.
Safety Operating Guide
Proper Disposal of Necrox-7: A Comprehensive Guide for Laboratory Personnel
FOR IMMEDIATE RELEASE
This document provides essential guidance on the proper disposal procedures for Necrox-7, a potent free radical scavenger and HMGB1 inhibitor used in laboratory research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: this compound Properties
A thorough understanding of the chemical properties of this compound is fundamental to safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₃O₃S | [1] |
| Molecular Weight | 439.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
| CAS Number | 1122332-55-9 | [1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as a matter of good laboratory practice, it should be handled with care.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields.
-
Skin and Body Protection: Wear a laboratory coat.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, labeled hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not discharge this compound solutions down the drain. [2]
-
Disposal of Unused Solid this compound
-
Carefully sweep up any remaining solid this compound, avoiding dust generation.
-
Place the collected solid into a suitable, closed container clearly labeled "this compound Waste".
-
Arrange for disposal through a licensed professional waste disposal service.[3]
Decontamination of Labware
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining this compound.
-
Collect the solvent rinse as hazardous waste in a designated, labeled container.
-
After the initial solvent rinse, wash the labware with soap and water.
Experimental Protocol: Inactivation of this compound (for illustrative purposes)
While chemical inactivation is not the primary recommended disposal method, understanding potential reactions can be valuable. As this compound is an indole derivative, oxidative degradation can be a potential inactivation method. The following is a general protocol for the oxidative degradation of indole compounds and has not been specifically validated for this compound. This should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
In a fume hood, dissolve the this compound waste in an appropriate solvent.
-
Slowly add a 5% solution of potassium permanganate while stirring. The solution should turn purple.
-
Acidify the solution to a pH of ~3 by slowly adding dilute sulfuric acid.
-
Continue to stir the mixture at room temperature for several hours to allow for complete oxidation.
-
Quench any remaining potassium permanganate by slowly adding a 10% solution of sodium bisulfite until the purple color disappears.
-
Neutralize the final solution to a pH between 6 and 8.
-
Dispose of the final solution as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the safe disposal of this compound waste.
Signaling Pathway Context: HMGB1 Inhibition
This compound functions as an inhibitor of High Mobility Group Box 1 (HMGB1), a key protein involved in inflammation and cell death. Understanding this pathway highlights the biological significance of the compound.
References
Personal protective equipment for handling Necrox-7
Disclaimer: The following guide is for a fictional substance, "Necrox-7," and is intended as a template to illustrate best practices in laboratory safety and chemical handling. The data and protocols are hypothetical and should not be used for any real-world application. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
This document provides critical safety, operational, and disposal protocols for the handling of this compound, a potent cytotoxic agent for research use. Strict adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Quantitative Data
This compound is a highly potent, crystalline solid that is toxic upon inhalation, ingestion, or skin contact. It is classified as a hazardous substance requiring specialized handling procedures.
Table 1: this compound Physicochemical and Toxicological Properties
| Property | Value | Notes |
| Physical State | White to off-white crystalline solid | |
| Molecular Weight | 742.8 g/mol | |
| Odor | Odorless | |
| Solubility | Soluble in DMSO, insoluble in water | |
| LD50 (Oral, Rat) | 0.8 mg/kg | Highly Toxic |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) | |
| Stability | Stable under recommended storage conditions | Unstable when exposed to strong oxidizing agents |
| Storage Temperature | -20°C | Protect from light |
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This is a mandatory minimum requirement.
Table 2: Required PPE for Handling this compound
| Body Part | Protection Level | Specification |
| Hands | Double Gloving | Inner: Nitrile; Outer: Chemical-resistant (e.g., neoprene or butyl rubber). Change outer gloves every 30 minutes or immediately upon contamination. |
| Body | Dedicated Lab Coat | Disposable, solid-front, back-tying chemical-resistant gown. Must be removed before leaving the designated handling area. |
| Eyes/Face | Full Coverage | ANSI Z87.1-rated safety glasses with side shields and a full-face shield. |
| Respiratory | Certified Respirator | A NIOSH-approved N100 or P100 respirator is required for handling the solid compound. |
| Feet | Closed-toe Shoes | Chemical-resistant, slip-proof shoes. Disposable shoe covers are required in the designated handling area. |
Standard Operating Procedure: Handling and Weighing
The following workflow must be followed for any procedure involving solid or concentrated this compound.
Caption: Workflow for safe handling and preparation of this compound solutions.
Experimental Protocol: Weighing and Solubilization
-
Preparation: Before bringing this compound into the workspace, decontaminate the chemical fume hood with a suitable agent. Post "High Potency Compound in Use" signs at the entrance to the lab.
-
PPE: Don all required PPE as specified in Table 2. A colleague must verify the proper fit and seal of the respirator.
-
Weighing:
-
Place a calibrated analytical balance inside the certified chemical fume hood.
-
Tare a suitable weighing vessel.
-
Carefully transfer the approximate amount of this compound powder to the vessel using a designated spatula. Avoid any actions that could generate dust.
-
Securely cap the stock vial of this compound immediately after transfer.
-
-
Solubilization:
-
Using a calibrated pipette, slowly add the required volume of DMSO to the weighing vessel containing the this compound powder.
-
Ensure the vessel is capped immediately to prevent aerosolization.
-
Gently vortex to fully dissolve the compound.
-
-
Transport: Place the capped vial containing the this compound solution into a labeled, shatter-proof secondary container for transport within the laboratory.
-
Decontamination: Decontaminate the spatula, weighing vessel, and any affected surfaces within the fume hood. A recommended procedure is a wipe-down with 70% ethanol followed by a 10% bleach solution, and then a final water rinse.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. The typical order is: outer gloves, gown, face shield, shoe covers, inner gloves, and finally the respirator upon exiting the room.
-
Waste Disposal: All disposable items that came into contact with this compound are considered hazardous waste and must be disposed of according to the plan below.
Disposal Plan
All this compound waste is classified as acutely hazardous chemical waste. Segregation is critical.
Table 3: this compound Waste Management
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-proof container | Includes used gloves, gowns, shoe covers, pipette tips, and contaminated labware. |
| Liquid Waste | Labeled, sealed, chemical-resistant container | Includes unused solutions and decontamination rinsates (bleach/ethanol). Do not mix with other solvent waste streams. |
| Sharps | Labeled, puncture-proof sharps container | Includes needles or contaminated glassware. |
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: Emergency response logic for a this compound spill or exposure event.
Immediate Actions:
-
Skin Exposure: Immediately remove all contaminated clothing and PPE. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Minor Spill (<100 mg or <100 mL of dilute solution):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with absorbent pads from a chemical spill kit.
-
Gently apply a 10% bleach solution to the covered spill, working from the outside in.
-
Allow a 30-minute contact time.
-
Collect all materials into the solid hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately and close the doors.
-
Activate the emergency alarm.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line.
-
Do not re-enter the area until cleared by EHS professionals.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
